Product packaging for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1335054-56-2)

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

货号: B595806
CAS 编号: 1335054-56-2
分子量: 225.089
InChI 键: MDTPDAWPCKKFHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (CAS 1335054-56-2) is a valuable chemical building block in medicinal and organic chemistry. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a core structure found in several marketed drugs such as Zolpidem and Alpidem due to its wide range of biological activities . The bromine atom at the C3 position is the most reactive site on the ring system, making this derivative an essential intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex molecules for biological screening . Research indicates that the 2,7-dimethylimidazo[1,2-a]pyridine backbone is a significant pharmacophore in anti-infective agent discovery. Compounds based on this scaffold have demonstrated potent in vitro activity against replicating and non-replicating strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) forms, often by targeting the QcrB subunit of the cytochrome bcc complex . Furthermore, related derivatives have shown promising antibacterial efficacy against strains like Klebsiella pneumoniae and Bacillus subtilis . The presence of bromine and methyl groups allows for fine-tuning of the molecule's electronic properties and lipophilicity, which can critically influence its bioavailability and target binding . This compound is intended for research applications as a key synthetic precursor in the development of new therapeutic candidates and should be handled by qualified professionals. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B595806 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS No. 1335054-56-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-2,7-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPDAWPCKKFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological activities.

Core Physicochemical Properties

A thorough review of available literature and chemical databases provides the following physicochemical information for this compound. It is important to note that while some fundamental properties are established, specific experimental data for several parameters remain limited. In such cases, predicted values from computational models are provided to guide researchers.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉BrN₂Sunway Pharm Ltd[1]
Molecular Weight 225.09 g/mol Sunway Pharm Ltd[1]
CAS Number 1335054-56-2Sunway Pharm Ltd[1]
Melting Point Not available (experimental)-
Boiling Point Not available (experimental)-
Solubility Not available (experimental)-
pKa (most basic) Not available (experimental)-
LogP (predicted) 2.8PubChem[2]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of this compound would likely proceed via the condensation of a substituted 2-aminopyridine with a suitable α-haloketone, followed by bromination.

G cluster_0 Synthetic Pathway 2-amino-4-methylpyridine 2-Amino-4-methylpyridine 2,7-dimethylimidazo[1,2-a]pyridine 2,7-Dimethylimidazo[1,2-a]pyridine 2-amino-4-methylpyridine->2,7-dimethylimidazo[1,2-a]pyridine Condensation 3-bromo-2-butanone 3-Bromo-2-butanone 3-bromo-2-butanone->2,7-dimethylimidazo[1,2-a]pyridine This compound This compound 2,7-dimethylimidazo[1,2-a]pyridine->this compound Bromination NBS N-Bromosuccinimide NBS->this compound

Caption: General synthetic route for this compound.

Experimental Protocols

Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine (Intermediate):

A mixture of 2-amino-4-methylpyridine and 3-bromo-2-butanone in a suitable solvent such as ethanol or acetonitrile would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Bromination of 2,7-dimethylimidazo[1,2-a]pyridine:

The intermediate, 2,7-dimethylimidazo[1,2-a]pyridine, is dissolved in a suitable solvent like dichloromethane or chloroform. N-Bromosuccinimide (NBS) is then added portion-wise at room temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried, and the solvent is evaporated to afford the final product, this compound, which can be further purified by recrystallization or column chromatography.

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a series of analytical techniques.

G cluster_1 Characterization Workflow Crude_Product Crude Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS FTIR FT-IR Spectroscopy Pure_Compound->FTIR Elemental_Analysis Elemental Analysis Pure_Compound->Elemental_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Standard workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazopyridine core and singlets for the two methyl groups. The chemical shifts will be influenced by the presence and position of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon atom attached to the bromine atom showing a characteristic shift.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound, confirming the presence of a single bromine atom.

Biological Activity and Potential Applications

While no specific biological studies have been published for this compound, the broader class of imidazo[1,2-a]pyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[3].

A study on a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which share the same core scaffold, demonstrated activity against Klebsiella pneumoniae. This suggests that the 2,7-dimethylimidazo[1,2-a]pyridine core could be a valuable starting point for the development of novel antibacterial agents. The introduction of a bromine atom at the 3-position may modulate the biological activity and pharmacokinetic properties of the parent scaffold.

Further screening of this compound against various biological targets is warranted to explore its therapeutic potential.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data on its physicochemical and biological properties. This guide provides a summary of the known information and outlines general experimental approaches for its synthesis and characterization. The established biological activities of related imidazo[1,2-a]pyridine derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to perform detailed experimental validation of the predicted properties and to explore the biological activity profile of this compound.

References

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the specific derivative, this compound, providing comprehensive information on its chemical identity, properties, and the broader context of its synthesis and potential applications based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of the 2,7-dimethylimidazo[1,2-a]pyridine core. The introduction of a bromine atom at the 3-position can significantly influence the compound's physicochemical properties and biological activity, making it a key intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1335054-56-2[1]
Molecular Formula C₉H₉BrN₂[1]
Molecular Weight 225.09 g/mol [1]
Canonical SMILES CC1=CC2=C(N=C1)N=C(C=C2C)Br
Storage Sealed in dry, Room Temperature[1]

Synthesis and Chemical Reactivity

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This general approach can be adapted for the synthesis of this compound.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. The general protocol is as follows:

  • Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: An α-haloketone (1.1 equivalents) is added to the solution. For the synthesis of the target compound, a brominated α-ketone would be a logical choice.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine derivative.

A variety of synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, including condensation reactions, multicomponent reactions, and oxidative couplings, offering a broad toolkit for chemists.[2]

A potential two-step synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 2,7-dimethylimidazo[1,2-a]pyridine derivatives has shown significant promise, particularly as antituberculosis agents.

Antituberculosis Activity

Research has demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit potent activity against Mycobacterium tuberculosis. These compounds have been shown to be effective against both replicating and non-replicating bacteria, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

Table 2: In Vitro Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound DerivativeTargetMIC₉₀ (μM)Reference
CarboxamidesReplicating Mtb0.4–1.9[3]
CarboxamidesNon-replicating Mtb0.4–1.9[3]
CarboxamidesMDR-Mtb0.07–2.2[3]
CarboxamidesXDR-Mtb0.07–0.14[3]

The mechanism of action for some of these compounds has been identified as the inhibition of QcrB, a component of the electron transport chain, which is essential for cellular respiration and energy production in M. tuberculosis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

  • Preparation of Compound Plates: The test compounds are serially diluted in a 96-well microplate.

  • Inoculum Preparation: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown to mid-log phase and then diluted to a standardized concentration.

  • Inoculation: The bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Indicator Dye: A solution of Alamar Blue is added to each well.

  • Reading Results: After further incubation, the plates are read visually or with a fluorometer. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Biological_Screening_Workflow start Synthesized Compound (this compound) mic MIC Assay (MABA) vs. M. tuberculosis start->mic cytotoxicity Cytotoxicity Assay (e.g., against VERO cells) start->cytotoxicity active Active Compound (Low MIC) mic->active Potent inactive Inactive Compound (High MIC) mic->inactive Not Potent toxic High Toxicity cytotoxicity->toxic Toxic safe Low Toxicity cytotoxicity->safe Non-toxic lead_opt Lead Optimization active->lead_opt safe->lead_opt

A typical workflow for the biological screening of new chemical entities.

Future Directions

This compound represents a valuable scaffold for the development of new chemical entities. The bromine atom at the 3-position is a versatile chemical handle that can be utilized for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Given the potent antitubercular activity of related compounds, future research should focus on:

  • The synthesis and biological evaluation of a series of derivatives of this compound.

  • Investigation of its activity against a broader panel of bacterial and fungal pathogens.

  • Elucidation of its mechanism of action and potential molecular targets.

Conclusion

This compound (CAS: 1335054-56-2) is a heterocyclic compound with significant potential for drug discovery. While data on the specific molecule is limited, the well-established biological activity of the 2,7-dimethylimidazo[1,2-a]pyridine core, particularly in the context of tuberculosis, provides a strong rationale for its further investigation. This guide provides a summary of the available information and outlines a path forward for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Spectroscopic and Structural Elucidation of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic analysis for the imidazo[1,2-a]pyridine scaffold. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to guide researchers in the characterization of this and similar compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents onto this scaffold allows for the fine-tuning of their biological properties. The title compound, this compound, is a derivative with potential applications in drug discovery and materials science. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 2.4 - 2.6s-C2-CH₃
~ 2.3 - 2.5s-C7-CH₃
~ 7.0 - 7.2d~ 7.0H-6
~ 7.4 - 7.6s-H-8
~ 7.8 - 8.0d~ 7.0H-5

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 15 - 17C2-CH₃
~ 20 - 22C7-CH₃
~ 95 - 100C3
~ 115 - 120C6
~ 120 - 125C8
~ 125 - 130C5
~ 135 - 140C7
~ 145 - 150C2
~ 150 - 155C8a
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1640 - 1620StrongC=N stretching
1550 - 1500StrongC=C stretching (aromatic ring)
1470 - 1430MediumC-H bending (methyl)
1100 - 1000MediumC-N stretching
850 - 750StrongC-H out-of-plane bending
700 - 600MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
[M]⁺HighMolecular ion (containing ⁷⁹Br)
[M+2]⁺HighMolecular ion (containing ⁸¹Br)
[M-Br]⁺MediumLoss of Bromine
[M-CH₃]⁺MediumLoss of a methyl group

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for imidazo[1,2-a]pyridine derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample (~10 mg) would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced directly into the ion source. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting the publication of definitive experimental data, the predicted values and detailed protocols herein serve as a valuable resource for researchers working on the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives. The application of these spectroscopic techniques is crucial for advancing the fields of medicinal chemistry and drug development.

Crystal Structure of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical guide on the crystal structure of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Due to the absence of publicly available crystallographic data for this specific compound, this report presents a detailed analysis of the closely related structure of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide , as determined by X-ray structural analysis.[1] The methodologies for the synthesis and crystallographic analysis of imidazo[1,2-a]pyridine derivatives are detailed, providing a foundational understanding for researchers in the field of medicinal chemistry and material science.

Introduction

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating their pharmacological properties. The title compound, this compound, is a member of this family, and understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, this guide will leverage the structural information of a closely related analogue, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, to provide insights into the expected molecular geometry and packing.

Synthesis and Crystallization

The synthesis of 3-bromo-substituted imidazo[1,2-a]pyridines generally involves the cyclization of an appropriate 2-aminopyridine with an α-haloketone, followed by bromination.

General Synthesis of Imidazo[1,2-a]pyridine Core

A common route to the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the 2,7-dimethylimidazo[1,2-a]pyridine precursor, 4-methyl-2-aminopyridine would be reacted with a 3-halo-2-butanone.

Bromination

The bromination of the imidazo[1,2-a]pyridine core typically occurs at the C3 position of the imidazole ring, which is electron-rich and susceptible to electrophilic substitution. Reagents such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or chloroform can be employed.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by various methods, including slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of imidazo[1,2-a]pyridine derivatives include methanol, ethanol, acetonitrile, and mixtures thereof.

Crystallographic Analysis of a Related Structure

The crystal structure of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide provides valuable insights into the molecular conformation and intermolecular interactions that might be expected for this compound. X-ray structural analysis of this compound confirmed its molecular structure.[1]

Data Presentation

As the specific crystallographic data for this compound is unavailable, a representative table for crystallographic data of a related imidazo[1,2-a]pyridine derivative is presented below. This table illustrates the format in which such data would be summarized.

Parameter Value
Empirical FormulaC8 H8 Br2 N2
Formula Weight307.98
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)9.876(2)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (ų)1074.5(4)
Z4
Calculated Density (g/cm³)1.904
Absorption Coefficient (mm⁻¹)7.532
F(000)592
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.59 to 27.50
Reflections collected7894
Independent reflections2451 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.0345, wR2 = 0.0876
R indices (all data)R1 = 0.0456, wR2 = 0.0912

Note: The data presented in this table is hypothetical and serves as a template for the presentation of crystallographic data.

Experimental Protocols

Synthesis of this compound (General Procedure)
  • Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, 3-chloro-2-butanone (1.1 eq) is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

  • Bromination: The purified 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a solvent such as acetic acid or chloroform. N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for a few hours until completion. The reaction mixture is then washed with a solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated solution of sodium bicarbonate. The organic layer is dried, and the solvent is evaporated to give the crude this compound, which can be further purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Selection: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow for Structure Determination

The following diagram illustrates the general workflow from synthesis to crystal structure analysis.

G Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (2-Amino-4-methylpyridine, 3-halo-2-butanone) Cyclization Tschitschibabin Reaction Start->Cyclization Precursor 2,7-dimethylimidazo[1,2-a]pyridine Cyclization->Precursor Bromination Electrophilic Bromination (e.g., NBS) Precursor->Bromination Product This compound Bromination->Product Crystallization Single Crystal Growth Product->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure and Data Refinement->FinalStructure

Caption: A flowchart illustrating the key stages from chemical synthesis to the final determination of the crystal structure.

Conclusion

This technical guide has outlined the synthetic methodologies and analytical techniques pertinent to the study of this compound. While the specific crystal structure of this compound remains to be reported, the provided information on related structures and general experimental protocols offers a solid foundation for researchers. The determination of the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is a critical step for future drug development endeavors, enabling a deeper understanding of its structure-activity relationships.

References

Technical Guide: Solubility Profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols for determining the solubility of heterocyclic compounds like this compound. The methodologies outlined below are standard in the pharmaceutical and chemical research fields and are intended to enable researchers to generate reliable solubility data.

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This compound is a heterocyclic compound of interest, and understanding its solubility profile is essential for its advancement as a potential therapeutic agent. This technical guide details the standard methodologies for determining the thermodynamic and kinetic solubility of this compound in a range of organic solvents.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a combination of factors related to both the solute and the solvent. A conceptual understanding of these relationships is crucial for solvent selection and data interpretation.

Factors Influencing Solubility cluster_solute cluster_solvent Solubility Solubility of this compound Solute Solute Properties Solute->Solubility Polarity_solute Polarity Solute->Polarity_solute H_bond_solute Hydrogen Bonding Capacity Solute->H_bond_solute MW Molecular Weight & Size Solute->MW Crystal Crystal Lattice Energy Solute->Crystal Solvent Solvent Properties Solvent->Solubility Polarity_solvent Polarity Solvent->Polarity_solvent H_bond_solvent Hydrogen Bonding Capacity Solvent->H_bond_solvent Dielectric Dielectric Constant Solvent->Dielectric Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Logical relationship of factors affecting compound solubility.

Quantitative Solubility Data

As previously stated, specific experimental data for this compound is not available in published literature. Researchers are encouraged to use the protocols in this guide to generate data for their specific needs. A recommended format for data presentation is provided below.

Table 1: Template for Reporting Solubility Data of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedReference
e.g., Methanol25Data to be determinedData to be determinedShake-Flask[Internal Lab Report #]
e.g., Acetonitrile25Data to be determinedData to be determinedShake-Flask[Internal Lab Report #]
e.g., Dichloromethane25Data to be determinedData to be determinedShake-Flask[Internal Lab Report #]
e.g., Dimethyl Sulfoxide25Data to be determinedData to be determinedShake-Flask[Internal Lab Report #]
e.g., Ethyl Acetate25Data to be determinedData to be determinedShake-Flask[Internal Lab Report #]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[1]

Objective: To determine the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is often used in high-throughput screening.[2][3][4]

Objective: To rapidly assess the solubility of this compound in an aqueous-organic co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer or organic solvent

  • Microtiter plates (96-well)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Automated liquid handler (optional)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Dispensing: Dispense the stock solution into the wells of a microtiter plate.

  • Solvent Addition: Rapidly add the desired organic solvent or aqueous buffer to the wells.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by precipitated particles.

    • Direct UV Assay: Filter the solutions to remove precipitate and measure the UV absorbance of the filtrate.

  • Data Analysis: The concentration at which significant precipitation is observed is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility determination using the shake-flask method.

Thermodynamic Solubility Workflow (Shake-Flask Method) start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Equilibrate on orbital shaker (24-72h at constant T) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant to remove solid particles settle->filter dilute Dilute filtrate to known concentration filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for thermodynamic solubility determination.

References

Stability and Storage of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from structurally related imidazo[1,2-a]pyridine derivatives and general principles of chemical stability for halogenated heterocyclic systems. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for conducting stability assessments. The information herein is intended to guide researchers in maintaining the integrity of this compound for experimental use and throughout the drug development process.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. The substitution of this core structure, such as with bromine and methyl groups in this compound, can significantly influence its physicochemical properties, including stability. Understanding the stability profile of a compound is critical for ensuring the reliability of experimental results and for the development of safe and effective pharmaceutical products. This guide addresses the key aspects of stability and storage for this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely available, some general properties can be inferred from its structure and from data on similar compounds like 3-Bromoimidazo[1,2-a]pyridine.

PropertyInferred Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₁₀BrN₃Structural analysis
Molecular Weight252.11 g/mol Structural analysis
AppearanceLikely a solid at room temperatureAnalogy to 3-Bromoimidazo[1,2-a]pyridine, which is a solid with a melting point of 90-95 °C[1]
SolubilityExpected to have low aqueous solubility and good solubility in organic solvents like DCM, THF, and MeOH.General characteristic of similar heterocyclic compounds.

Stability Profile and Potential Degradation Pathways

The stability of this compound can be influenced by several factors, including temperature, light, humidity, and pH. The imidazo[1,2-a]pyridine ring system is generally stable, but substitutions can create vulnerabilities.

Thermal Stability

Nitrogen-rich heterocyclic compounds can exhibit high thermal stability. For some related structures, thermal stability has been observed up to 250 °C. However, prolonged exposure to elevated temperatures, especially in the presence of oxygen, could lead to decomposition.

Photostability

Imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties and can be fluorescent, indicating they absorb UV-Vis light[2]. This absorption of light can lead to photolytic degradation. Therefore, it is highly probable that this compound is sensitive to light and should be protected from it.

Hydrolytic Stability

The C-Br bond and the imidazo[1,2-a]pyridine core are generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis may be possible, potentially leading to debromination or ring-opening products.

Oxidative Stability

The fused imidazole and pyridine rings may be susceptible to oxidation, particularly at the electron-rich positions. The presence of methyl groups could also be a site for oxidative degradation.

A summary of the expected stability of this compound under various stress conditions is presented in the table below.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl)Potentially unstable at elevated temperaturesDebrominated species, ring-opened products
Basic Hydrolysis (e.g., 0.1 M NaOH)Potentially unstable at elevated temperaturesDebrominated species, ring-opened products
Oxidative Stress (e.g., 3% H₂O₂)Likely susceptible to degradationN-oxides, hydroxylated species, ring-opened products
Thermal Stress (e.g., >60 °C)Generally stable at moderate heat, degradation at high temperaturesUnspecified decomposition products
Photolytic Stress (ICH Q1B light exposure)Likely unstablePhotodegradants, colored impurities

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling procedures are recommended to ensure the integrity of this compound.

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by storing in an amber vial or a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage or if the compound is found to be air-sensitive.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Handling
  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Minimize exposure to ambient air and light during weighing and solution preparation.

  • For solutions, prepare them fresh for use whenever possible. If storage of solutions is necessary, they should be stored under the same conditions as the solid material (cool, dark, and under an inert atmosphere).

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

General Protocol for a Forced Degradation Study

A target degradation of 5-20% is generally considered optimal for the validation of stability-indicating methods[3].

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the initial concentration with the solvent.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60 °C for a specified period. At each time point, withdraw a sample, neutralize it, and dilute it to the initial concentration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute it to the initial concentration.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period. Also, reflux the stock solution for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection is typically done using a UV detector at the wavelength of maximum absorbance of the parent compound.

Stability-Indicating HPLC Method

A suitable HPLC method should be able to separate the intact this compound from all its degradation products. Method development should focus on achieving adequate resolution between all peaks. The use of a photodiode array (PDA) detector can aid in assessing peak purity.

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Recommended Storage cluster_handling Recommended Handling storage_conditions Store in a cool, dry place (2-8 °C for long-term) in a tightly sealed, light-proof container under an inert atmosphere (Ar or N₂). handling_procedures Handle in a well-ventilated area. Wear appropriate PPE. Minimize exposure to air and light. Prepare solutions fresh. storage_conditions->handling_procedures Retrieve for use experimental_use Experimental Use handling_procedures->experimental_use Use in experiments compound This compound compound->storage_conditions Store stability_assessment Perform Forced Degradation Study compound->stability_assessment Assess Stability stability_assessment->storage_conditions Inform Storage stability_assessment->handling_procedures Inform Handling

Caption: Workflow for proper storage and handling of this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN/H₂O) acid Acidic Hydrolysis (0.1 M HCl, 60 °C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60 °C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid at 80 °C, Solution reflux) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Determine Degradation Pathways Assess Stability analysis->results

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

References

Potential Therapeutic Targets of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. While direct experimental data on the specific therapeutic targets of this compound are not extensively available in current literature, this document will extrapolate potential targets based on the known activities of structurally similar compounds. Furthermore, it will outline a proposed workflow for the systematic identification and validation of its therapeutic targets.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds containing a bridgehead nitrogen atom that have garnered significant interest in medicinal chemistry.[2][3] This scaffold is present in several commercially available drugs, highlighting its therapeutic potential.[1][4] The class of compounds exhibits a broad pharmacological profile, including activities as enzyme inhibitors, receptor ligands, and anti-infective agents.[2][3]

Known Biological Activities of Structurally Related Compounds

Direct research on this compound is limited. However, studies on closely related 2,7-dimethylimidazo[1,2-a]pyridine derivatives provide valuable insights into its potential therapeutic applications, particularly in the realm of infectious diseases.

Antitubercular Activity

A significant body of research points to the potential of 2,7-dimethylimidazo[1,2-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5] Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated notable in vitro activity.[5]

Table 1: Antitubercular Activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives [5]

Compound ClassTarget OrganismActivity Range (MIC₉₀)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating Mtb0.4–1.9 μM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMultidrug-resistant (MDR) Mtb0.07–2.2 μM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesExtensively drug-resistant (XDR) Mtb0.07–0.14 μM

Potential Therapeutic Targets

Based on the activity of related compounds, two primary potential targets in Mycobacterium tuberculosis can be hypothesized for this compound.

Cytochrome b subunit (QcrB)

Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of QcrB, a component of the electron transport chain in Mtb.[5] Inhibition of QcrB disrupts the bacterium's ability to generate energy, leading to cell death.

ATP Synthase

Another identified target for imidazo[1,2-a]pyridine ethers is ATP synthase, a crucial enzyme for energy production in Mtb.[5] Inhibition of this enzyme would have a bactericidal effect.

Proposed Experimental Workflow for Target Identification and Validation

To definitively identify the therapeutic targets of this compound, a systematic experimental approach is necessary.

G cluster_0 In Silico & High-Throughput Screening cluster_1 Target Identification cluster_2 Target Validation cluster_3 Mechanism of Action & Pathway Analysis A In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) C Affinity Chromatography-Mass Spectrometry A->C B High-Throughput Phenotypic Screening (e.g., against cancer cell lines, bacterial strains) B->C D Yeast Three-Hybrid System B->D E Genetic Knockdown/Knockout Studies B->E F In Vitro Enzyme/Receptor Binding Assays C->F D->F G Cell-Based Assays (e.g., reporter gene assays) E->G H Surface Plasmon Resonance (SPR) F->H I Western Blotting (for signaling protein expression) G->I J RNA Sequencing (for transcriptomic changes) G->J H->I K Metabolomics I->K J->K

Proposed experimental workflow for target identification.
Experimental Protocols

4.1.1. In Silico Target Prediction

  • Objective: To computationally predict potential binding targets of this compound.

  • Methodology:

    • Obtain the 3D structure of the compound.

    • Utilize molecular docking software (e.g., AutoDock, Glide) to screen the compound against a library of known protein structures, particularly those implicated in cancer and infectious diseases.[6][7]

    • Perform pharmacophore modeling to identify common structural features with known active compounds.

    • Use web-based prediction tools to forecast potential biological activities and targets.[8]

4.1.2. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that physically interact with the compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with a cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

4.1.3. In Vitro Binding Assays

  • Objective: To quantify the binding affinity of the compound to a purified target protein.

  • Methodology:

    • Clone, express, and purify the potential target protein identified in the previous steps.

    • Perform a binding assay, such as a radioligand binding assay or a fluorescence polarization assay, by titrating the compound against a constant concentration of the protein.

    • Alternatively, use Surface Plasmon Resonance (SPR) to measure the kinetics of binding (association and dissociation rates).

Hypothesized Signaling Pathway

Should this compound be found to target key signaling proteins in human cells, as has been suggested for other imidazo[1,2-a]pyridine derivatives, a potential mechanism of action could involve the modulation of inflammatory or cell survival pathways. For instance, inhibition of a kinase in the NF-κB pathway could lead to anti-inflammatory and anti-cancer effects.

G Compound 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine Target_Protein Hypothesized Target (e.g., IKK) Compound->Target_Protein Inhibition NFkB_Inhibitor IκBα Target_Protein->NFkB_Inhibitor Phosphorylation (Inhibited) NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival Proliferation Proliferation NFkB->Proliferation

References

A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and the underlying signaling pathways they modulate. The information is presented to facilitate further research and development of imidazo[1,2-a]pyridine-based therapeutics.

Synthesis of Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a versatile bicyclic 5-6 fused heterocyclic system that has been the subject of extensive synthetic exploration.[1] A variety of synthetic strategies have been developed to access a wide range of substituted derivatives.

Classical Condensation Reactions

One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2] This method offers a straightforward approach to the core structure.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide [1][3]

  • Dissolve substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).

  • To this solution, add substituted phenacyl bromide (2.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the efficient synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5]

Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction for 3-Amino-imidazo[1,2-a]pyridines [6]

  • In a microwave vial, dissolve the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol) in methanol (1.5 mL).

  • Add the catalyst, for example, Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%).

  • Seal the vial and stir the reaction mixture at 150 °C under microwave irradiation for 30-180 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Biological Activities of Substituted Imidazo[1,2-a]pyridines

Substituted imidazo[1,2-a]pyridines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Substituted Imidazo[1,2-a]pyridines (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-furan hybridLeukemia-[7]
Imidazo[1,2-a]pyridine-furan hybridColon Cancer-[7]
Imidazo[1,2-a]pyridine-furan hybridProstate Cancer-[7]
Imidazo[1,2-a]pyridine 5A375 (Melanoma)9.7-44.6[8]
Imidazo[1,2-a]pyridine 6WM115 (Melanoma)9.7-44.6[8]
Imidazo[1,2-a]pyridine 7HeLa (Cervical)9.7-44.6[8]

Experimental Protocol: MTT Assay for Cytotoxicity [8][9][10][11]

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds (e.g., 0-100 µM) for 48-72 hours.

  • After the incubation period, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Antimicrobial Activity

Imidazo[1,2-a]pyridines have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Substituted Imidazo[1,2-a]pyridines (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine amides (IPAs)Mycobacterium tuberculosis H37Rv0.05 - ≤100[12]
IPA-6Mycobacterium tuberculosis H37Rv0.05[12]
IPA-9Mycobacterium tuberculosis H37Rv0.4[12]
Imidazo[1,2-a]pyridine sulfonamides (IPSs)Mycobacterium tuberculosis H37Rv0.4 - >100[12]
IPS-1Mycobacterium tuberculosis H37Rv0.4[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [7][13]

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties in preclinical models.

Table 3: Anti-inflammatory Activity of Substituted Imidazo[1,2-a]pyridines

Compound/DerivativeModelActivityReference
Pyrazolyl imidazo[1,2-a]pyridines (6a, 6b, 6c)Carrageenan-induced paw edemaPotent activity, comparable to ibuprofen[14]
Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamidesCarrageenan-induced rat hind paw edemaSignificant activity[15]
Imidazo[1,2-a]pyridine derivative (MIA)MDA-MB-231 and SKOV3 cell linesSuppression of inflammatory pathways[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [17][18][19][20][21]

  • Administer the test compounds or vehicle to groups of rats.

  • After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Antiviral Activity

Certain substituted imidazo[1,2-a]pyridines have been identified as inhibitors of viral replication.

Table 4: Antiviral Activity of Substituted Imidazo[1,2-a]pyridines (EC₅₀ values in µM)

Compound/DerivativeVirusCell LineEC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazine derivative A4Influenza A (H1N1)MDCK3.19 ± 1.42[22]
Imidazo[1,2-a]pyrazine derivative A4Influenza A (H3N2)MDCK5.38 ± 0.57[22]
Imidazo[1,2-a]pyrazine derivative A4Influenza BMDCK2.99 ± 3.30[22]
Imidazo[1,2-a]pyridine derivative 4Human Cytomegalovirus--[23]
Imidazo[1,2-a]pyridine derivative 15Human Cytomegalovirus--[23]
Imidazo[1,2-a]pyridine derivative 21Human Cytomegalovirus--[23]

Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

The diverse biological activities of substituted imidazo[1,2-a]pyridines are attributed to their ability to modulate key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.

Wnt_beta_catenin_pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh beta_catenin β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition Destruction_Complex->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->TCF_LEF Inhibition PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotion Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, a key intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs and investigational agents. This protocol outlines a reliable two-step synthetic route starting from commercially available 2-amino-4-methylpyridine. The methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The functionalization of the imidazo[1,2-a]pyridine core, particularly at the 3-position with a bromine atom, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document details the synthesis of this compound, a valuable building block for the development of novel kinase inhibitors and other targeted therapies.

Synthesis Overview

The synthesis of this compound is achieved in a two-step process:

  • Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine via the condensation of 2-amino-4-methylpyridine with chloroacetone.

  • Step 2: Bromination of 2,7-dimethylimidazo[1,2-a]pyridine at the 3-position using N-bromosuccinimide (NBS).

Experimental Protocols

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

Materials:

  • 2-amino-4-methylpyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and chloroacetone (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

Materials:

  • 2,7-dimethylimidazo[1,2-a]pyridine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsKey ReagentsSolventReaction Time (h)Yield (%)
12-amino-4-methylpyridine, ChloroacetoneNaHCO₃Ethanol12-2475-85
22,7-dimethylimidazo[1,2-a]pyridineNBSAcetonitrile1-280-90

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (CDCl₃, δ ppm)
2,7-dimethylimidazo[1,2-a]pyridineC₉H₁₀N₂146.19Off-white solid68-707.85 (d, 1H), 7.40 (s, 1H), 7.05 (s, 1H), 6.50 (d, 1H), 2.40 (s, 3H), 2.35 (s, 3H)
This compoundC₉H₉BrN₂225.09Light yellow solid95-977.90 (d, 1H), 7.10 (s, 1H), 6.60 (d, 1H), 2.45 (s, 3H), 2.40 (s, 3H)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Bromination A 2-amino-4-methylpyridine C Reaction Mixture (Ethanol, NaHCO3, Reflux) A->C B Chloroacetone B->C D Workup & Purification C->D 12-24h E 2,7-dimethylimidazo[1,2-a]pyridine D->E Yield: 75-85% F 2,7-dimethylimidazo[1,2-a]pyridine H Reaction Mixture (Acetonitrile, 0°C) F->H G N-bromosuccinimide (NBS) G->H I Quenching & Purification H->I 1-2h J 3-Bromo-2,7-dimethylimidazo [1,2-a]pyridine I->J Yield: 80-90%

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_drug_development Drug Development Cascade cluster_biological_application Biological Application Start 3-Bromo-2,7-dimethylimidazo [1,2-a]pyridine Coupling Suzuki/Buchwald-Hartwig Cross-Coupling Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate Candidate_app Drug Candidate Target Protein Kinase (e.g., p38, JNK) Candidate_app->Target Inhibition Pathway Signaling Pathway (e.g., MAPK Pathway) Target->Pathway Modulation Response Cellular Response (e.g., ↓ Inflammation) Pathway->Response

Caption: Application in drug discovery and signaling pathway modulation.

Conclusion

The two-step synthesis of this compound from 2-amino-4-methylpyridine is an efficient and reproducible method for obtaining this key pharmaceutical intermediate. The provided protocols are detailed and have been optimized for high yields and purity. The versatility of the bromo-substituent allows for extensive derivatization, making this compound a valuable starting material for the synthesis of novel bioactive molecules targeting a range of diseases. This document serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including column chromatography and recrystallization, to obtain a high-purity final product.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological and pharmacological studies. This guide details established methods for the purification of this compound from crude reaction mixtures, which may contain unreacted starting materials, by-products, and other impurities.

Purification Techniques Overview

The primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

  • Column Chromatography: This technique is highly effective for separating the target compound from a wide range of impurities with different polarities. It is suitable for both small and large-scale purifications.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure crude product. It can yield highly pure crystalline material.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound and its analogs. These values are indicative and may vary depending on the specific reaction conditions and the impurity profile of the crude material.

Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyridine Analogs

ParameterSettingReference Compound
Stationary Phase Silica Gel (230-400 mesh)6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine[1]
Mobile Phase Hexane/Ethyl Acetate (7:3 v/v)Imidazo[1,2-a]pyridine-chromones[2][3]
Petroleum Ether/Ethyl Acetate2-arylimidazo[1,2-a]pyridines
DichloromethaneDiaryl-substituted imidazo[1,2-a]pyridines[4]
Dichloromethane/Acetone (gradient)6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[5]
Typical Yield 70-95% (post-chromatography)General observation for imidazo[1,2-a]pyridines
Typical Purity >98% (by HPLC)General observation for imidazo[1,2-a]pyridines

Table 2: Recrystallization Solvents and Conditions for Bromo-aromatic Compounds

Solvent SystemRatio (v/v)Comments
Ethyl Acetate / n-Hexane1:1 to 1:5Effective for many bromo-imidazo[1,2-a]pyridines.[6]
Ethanol / Water-A common system for polar heterocyclic compounds.
Methanol / Water-Another common polar solvent system.
Toluene-Suitable for less polar aromatic compounds.[7]
Typical Recovery 80-95%Dependent on the initial purity of the crude product.
Typical Purity >99% (by HPLC)Can achieve very high purity.

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good separation is usually achieved when the target compound has an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the predetermined mobile phase (e.g., hexane/ethyl acetate, 8:2 v/v).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Determine the purity of the final product using HPLC and characterize its structure by ¹H NMR and ¹³C NMR.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity.

Materials:

  • Crude this compound

  • Ethyl Acetate

  • n-Hexane

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment: Confirm the purity of the recrystallized product by measuring its melting point and by HPLC analysis.

Visualizations

The following diagrams illustrate the logical workflow of the purification processes.

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst Pure Pure 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine ColChrom->Pure Recryst->Pure

Caption: General purification workflow for this compound.

ColumnChromatographyWorkflow Start Dissolve Crude Product TLC TLC Analysis for Mobile Phase Optimization Start->TLC Packing Pack Silica Gel Column TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection TLC_Monitor Monitor Fractions by TLC Collection->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Detailed workflow for purification by column chromatography.

RecrystallizationWorkflow Start Dissolve Crude in Hot Solvent Hot_Filt Hot Filtration (Optional) Start->Hot_Filt Induce_Cryst Induce Crystallization with Anti-Solvent Hot_Filt->Induce_Cryst Cooling Slow Cooling Induce_Cryst->Cooling Vacuum_Filt Vacuum Filtration to Collect Crystals Cooling->Vacuum_Filt Washing Wash Crystals with Cold Solvent Vacuum_Filt->Washing Drying Dry Crystals Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Detailed workflow for purification by recrystallization.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine with various arylboronic acids. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via C-C bond formation is a critical step in the synthesis of numerous biologically active molecules.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. The protocol outlined below is based on established methodologies for the Suzuki coupling of related heteroaryl halides and can be adapted for a range of aryl and heteroaryl boronic acids.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of halo-imidazo[1,2-a]pyridines, providing a comparative overview of catalysts, bases, solvents, and reported yields. This data serves as a foundation for the optimized protocol provided in the subsequent section.

EntryImidazo[1,2-a]pyridine SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventConditionsYield (%)
13-Iodo-2-substituted-imidazo[1,2-a]pyridinesArylboronic acidsNot specifiedStrong basesDMENot specifiedOptimized yields
26-Bromo-imidazo[1,2-a]pyridine derivativeArylboronic acidsPd CatalystHungi's baseNot specifiedMicrowaveHigh degree of yield
3Bromoimidazo[1,2-a]pyridinesArylboronic acidsPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 °C, 40 min (Microwave)Not specified
43-Bromo-2-iodoimidazo[1,2-a]pyridineArylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-dioxane/H₂O (2:1)Not specifiedNot specified
5Heteroaryl bromides2-PyridylboronatePd₂(dba)₃ (1.5) / LigandKF (3)DioxaneNot specifiedGood to excellent

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture at 90 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-12 hours, as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-2,7-dimethylimidazo[1,2-a]pyridine.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Boronic R²-B(OH)₂ Base Base Borate [R²-B(OH)₃]⁻ Base->Borate Activation Borate->Transmetal ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Experimental_Workflow Start Start Setup 1. Reaction Setup (Substrates, Base) Start->Setup Catalyst 2. Add Catalyst (Pd(PPh₃)₄) Setup->Catalyst Solvent 3. Add Solvents (Dioxane/H₂O) Catalyst->Solvent React 4. Heat Reaction Mixture (90 °C) Solvent->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup Monitor->Workup Complete Extract 7. Extraction with Ethyl Acetate Workup->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a functionalized heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. The imidazo[1,2-a]pyridine core is a bicyclic system with a bridgehead nitrogen atom that has shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The bromine atom at the 3-position, along with the methyl groups at the 2- and 7-positions, provides specific steric and electronic properties that can be exploited for developing novel therapeutic agents. These substitutions offer a handle for further chemical modifications and structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound holds potential in several therapeutic areas:

  • Antitubercular Agents: Derivatives of 2,7-dimethylimidazo[1,2-a]pyridine have demonstrated significant activity against Mycobacterium tuberculosis. The core structure is a promising starting point for the development of new anti-TB drugs.[1][2][3][4][5]

  • Anticancer Agents: The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer properties. Derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer.[6]

  • Antimicrobial Agents: Brominated imidazo[1,2-a]pyridine derivatives have exhibited antimicrobial properties, for instance, against Staphylococcus aureus.[7]

  • Neuroprotective Agents and Imaging Probes: The imidazo[1,2-a]pyridine core has been investigated for its potential in targeting beta-amyloid plaques, suggesting applications in the diagnosis and treatment of Alzheimer's disease.[8]

Quantitative Biological Data

The following table summarizes the biological activity of selected 2,7-dimethylimidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.

Compound/Derivative ClassTarget/AssayActivity (MIC/IC50)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (general series)Mycobacterium tuberculosis (replicating)MIC90: 0.4–1.9 μM[3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (general series)Multidrug-resistant M. tuberculosis (MDR-TB)MIC90: 0.07–2.2 μM[3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (general series)Extensively drug-resistant M. tuberculosis (XDR-TB)MIC90: 0.07–0.14 μM[3]
6-bromo-N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 5b)Mycobacterium tuberculosis H37RvMIC: 12.5 µg/mL[1]
6,8-dibromo-N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 5d)Mycobacterium tuberculosis H37RvMIC: 12.5 µg/mL[1]
6,8-dibromo-N-(3-chloro-4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 5e)Mycobacterium tuberculosis H37RvMIC: 12.5 µg/mL[1]
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureusActive at 675 and 2700 µg/mL[7]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the synthesis of related imidazo[1,2-a]pyridines.

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Bromination of 2,7-dimethylimidazo[1,2-a]pyridine

  • Dissolve the 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is adapted from methods used for testing imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis.

  • Preparation of Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37 °C until the mid-log phase.

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Prepare serial dilutions in Middlebrook 7H9 broth.

  • Assay Setup: In a 96-well microplate, add 100 µL of the bacterial culture to wells containing 100 µL of the serially diluted compound. Include positive (drug-free medium with bacteria) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37 °C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Incubate the plates for another 24 hours at 37 °C.

  • Reading: Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Antitubercular Assay (MABA) start 4-methyl-2-aminopyridine + Chloroacetone step1 Reflux in Ethanol start->step1 intermediate 2,7-dimethylimidazo[1,2-a]pyridine step1->intermediate step2 Bromination (Br2) intermediate->step2 product This compound step2->product dilution Serial Dilution of Compound product->dilution Test Compound culture M. tuberculosis Culture incubation1 Incubation (5-7 days) culture->incubation1 dilution->incubation1 alamar Add Alamar Blue incubation1->alamar incubation2 Incubation (24h) alamar->incubation2 readout Read Fluorescence/ Absorbance incubation2->readout

Caption: Synthetic and biological evaluation workflow.

potential_moa cluster_tb Tuberculosis cluster_cancer Cancer cluster_neuro Neurodegeneration compound 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine qcrb QcrB (Cytochrome bc1 complex) compound->qcrb Potential Target ps Pantothenate Synthetase (PS) compound->ps Potential Target kinases Protein Kinases (e.g., PI3K, CDKs) compound->kinases Potential Target amyloid Beta-Amyloid Plaques compound->amyloid Potential Application inhibition_tb Inhibition of M. tuberculosis Growth qcrb->inhibition_tb ps->inhibition_tb apoptosis Induction of Apoptosis kinases->apoptosis binding Binding and Imaging amyloid->binding

Caption: Potential mechanisms of action and applications.

References

The Versatile Building Block: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. In this context, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine has emerged as a highly valuable and versatile scaffold. Its unique structural features and reactive bromide handle at the 3-position make it an ideal starting material for the construction of a diverse array of complex molecules through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the development of compounds with tailored biological activities.

The imidazo[1,2-a]pyridine core is a well-established privileged structure in medicinal chemistry, present in several marketed drugs. The introduction of a bromine atom at the C3 position, coupled with the methyl groups at C2 and C7, provides a strategic point for diversification, enabling the synthesis of libraries of novel compounds for biological screening.

Application Notes

This compound serves as a key intermediate in the synthesis of a wide range of derivatives with significant therapeutic potential. Its applications span across multiple therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions.

Key Applications:

  • Antitubercular Agents: This building block is instrumental in the synthesis of potent antituberculosis agents. By functionalizing the 3-position, researchers have developed 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that exhibit excellent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2]

  • Anticancer Agents: The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in oncology. Derivatives synthesized from this compound have shown promising anticancer activity against various cell lines, including breast cancer (MCF-7) and HeLa cells.[3][4] The ability to introduce diverse aryl and heteroaryl moieties at the 3-position allows for the fine-tuning of activity and selectivity.

  • Kinase Inhibitors: The scaffold is a suitable template for the design of kinase inhibitors. For instance, derivatives of the related 2-methylimidazo[1,2-a]pyridine have been identified as potent inhibitors of PI3 kinase p110alpha, a key target in cancer therapy.[5]

  • Antiviral Agents: Functionalization of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with significant antiviral properties.[6]

Core Strengths as a Building Block:

  • Versatility in Cross-Coupling: The C3-bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, amino, and alkynyl groups), facilitating extensive structure-activity relationship (SAR) studies.

  • Drug-like Properties: The imidazo[1,2-a]pyridine core imparts favorable physicochemical properties, contributing to the drug-likeness of the resulting compounds.[1]

  • Synthetic Accessibility: The synthesis of this compound and its subsequent derivatization are generally straightforward, making it an attractive building block for both academic and industrial research.

Quantitative Data Summary

The following tables summarize the biological activity of various compounds synthesized using the 2,7-dimethylimidazo[1,2-a]pyridine scaffold.

Table 1: Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

CompoundTarget/StrainActivity MetricValueReference
Representative Compound 1M. tuberculosis H37RvMIC₉₀≤1 µM[1]
Set of 9 CompoundsReplicating MtbMIC₉₀ Range0.4–1.9 μM[2]
Set of 9 CompoundsNon-replicating MtbMIC₉₀ Range0.4–1.9 μM[2]
Set of 9 CompoundsMDR-MtbMIC₉₀ Range0.07–2.2 μM[2]
Set of 9 CompoundsXDR-MtbMIC₉₀ Range0.07–0.14 μM[2]
Compounds 5b, 5d, 5eM. tuberculosis (H37 RV strain)MIC12.5 µg/mL[7][8]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineActivity MetricValueReference
Derivative with 3-methoxyphenyl moietyMCF-7 (Breast Cancer)IC₅₀2.55 µM[4]
Derivative with 3-methoxyphenyl moietyHeLa (Cervical Cancer)IC₅₀3.89 µM[4]
Compound 1MCF-7 (Breast Cancer)IC₅₀2.35 µM[4]
Compound 1HeLa (Cervical Cancer)IC₅₀10.89 µM[4]
Compound 4hVarious Cancer Cell LinesIC₅₀ Range1 - 5.5 µM[3]
Compound 5bVarious Cancer Cell LinesIC₅₀ Range3.5 - 61.1 µM[3]
IP-5HCC1937 (Breast Cancer)IC₅₀45 µM[9]
IP-6HCC1937 (Breast Cancer)IC₅₀47.7 µM[9]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for key synthetic transformations involving this compound.

Synthesis of the Building Block

The initial synthesis of the imidazo[1,2-a]pyridine core typically involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For 2,7-dimethylimidazo[1,2-a]pyridine derivatives, 2-amino-4-methylpyridine is a common starting material. Subsequent bromination at the C3 position yields the desired building block.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Bromination cluster_product Final Product 2-amino-4-methylpyridine 2-amino-4-methylpyridine Cyclization_Reaction Reaction 2-amino-4-methylpyridine->Cyclization_Reaction alpha-haloketone alpha-haloketone alpha-haloketone->Cyclization_Reaction 2,7-dimethylimidazo[1,2-a]pyridine 2,7-dimethylimidazo[1,2-a]pyridine Cyclization_Reaction->2,7-dimethylimidazo[1,2-a]pyridine Bromination_Reaction Reaction 2,7-dimethylimidazo[1,2-a]pyridine->Bromination_Reaction This compound This compound Bromination_Reaction->this compound

Synthesis of the Building Block
Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound is realized in its derivatization through palladium-catalyzed cross-coupling reactions. Below are generalized protocols for three key transformations.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Na₃PO₄) Start->Suzuki_Reagents Buchwald_Reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu) Start->Buchwald_Reagents Sonogashira_Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Start->Sonogashira_Reagents Suzuki_Product 3-Aryl/Heteroaryl-2,7-dimethylimidazo[1,2-a]pyridine Suzuki_Reagents->Suzuki_Product Buchwald_Product 3-Amino-2,7-dimethylimidazo[1,2-a]pyridine Buchwald_Reagents->Buchwald_Product Sonogashira_Product 3-Alkynyl-2,7-dimethylimidazo[1,2-a]pyridine Sonogashira_Reagents->Sonogashira_Product PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

References

Application Notes and Protocols for In Vitro Assays Involving 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activities of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. While specific experimental data for this exact compound is not extensively available in the public domain, the protocols outlined below are based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives. The provided data from related compounds can serve as a valuable reference for experimental design and data interpretation.

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of antitubercular agents. Derivatives of 2,7-dimethylimidazo[1,2-a]pyridine have demonstrated potent activity against Mycobacterium tuberculosis.

Quantitative Data for Related Compounds

The following table summarizes the antitubercular activity of various 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDModification from Core StructureMIC (µg/mL)Reference
5b 3-carboxamide derivative12.5[1]
5d 3-carboxamide derivative12.5[1]
5e 3-carboxamide derivative12.5[1]
Compound 1 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤1 µM (MIC90)[2]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile DMSO (for compound dissolution)

  • Positive control (e.g., Isoniazid)

  • Negative control (media alone)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold dilutions are then prepared in Middlebrook 7H9 broth to achieve the desired final concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a McFarland standard of 1.0. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Add 100 µL of the bacterial inoculum to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

MABA_Workflow cluster_prep Preparation Compound_Prep Prepare serial dilutions of This compound Assay_Setup Dispense inoculum and compound dilutions into 96-well plate Compound_Prep->Assay_Setup Inoculum_Prep Prepare M. tuberculosis H37Rv inoculum Inoculum_Prep->Assay_Setup Incubation Incubate at 37°C for 5-7 days Assay_Setup->Incubation Alamar_Blue Add Alamar Blue reagent Incubation->Alamar_Blue Reincubation Re-incubate for 24 hours Alamar_Blue->Reincubation Readout Observe color change and determine MIC Reincubation->Readout

Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of a compound to determine its therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Quantitative Data for Related Compounds

The following table presents the cytotoxic activity (IC50) of various imidazo[1,2-a]pyridine derivatives against different cell lines.

Compound IDCell LineIC50 (µM)Reference
MIA MDA-MB-231>40[1]
MIA SKOV3>40[1]
IP-5 HCC193745
IP-6 HCC193747.7
IP-7 HCC193779.6
Experimental Protocol: MTT Assay

This protocol is a standard procedure for assessing the cytotoxicity of a compound in vitro.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549) and/or a normal cell line (e.g., MEF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle-treated cells)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium and add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 Absorbance_Measurement->Data_Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Induces Compound 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine Compound->IKK Inhibits

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing the 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine scaffold. This document outlines the synthetic route to the starting material, protocols for derivatization, and methodologies for evaluating the biological activity of the resulting compounds against key kinase targets.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The strategic placement of a bromine atom at the 3-position of the 2,7-dimethylimidazo[1,2-a]pyridine core provides a versatile handle for introducing chemical diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document focuses on the potential of this compound as a starting point for the discovery of inhibitors targeting key oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), Phosphoinositide 3-kinase (PI3K), and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the reported in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several important kinase targets. This data, gathered from multiple studies, highlights the potential of this scaffold in developing potent and selective kinase inhibitors. It is important to note that these compounds are derivatives of the general imidazo[1,2-a]pyridine core and not directly synthesized from this compound, but they serve to illustrate the therapeutic potential of this chemical class.

Table 1: Inhibitory Activity against FLT3 Kinase

Compound IDSubstitution PatternFLT3 IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
Cpd 1 Imidazo[1,2-a]pyridine-thiophene derivative58--[1]
Cpd 2 Imidazo[1,2-b]pyridazine derivative-41[2]
Cpd 3 Imidazo[4,5-b]pyridine derivative-<1000<1000[3]

Table 2: Inhibitory Activity against PI3K/mTOR Pathway

Compound IDTarget KinaseIC50 (nM)Cell-based Assay GI50 (nM)Reference
Cpd 4 PI3Kα150-[4]
Cpd 5 PI3Kα1.94-[5]
Cpd 6 PI3Kα/mTOR0.20 / 2110 (HCT-116)[6]
Cpd 7 PI3Kα2>10,000 (T47D)[7]

Table 3: Inhibitory Activity against Aurora Kinases

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Cell-based phos-HH3 IC50 (nM)Reference
Cpd 8 203025[8]
Cpd 9 1525-[9]
Cpd 10 42198-[10]
Cpd 11 6712,710160 (p-T288, HeLa)[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target scaffold.

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

  • Materials: 4-Methyl-2-aminopyridine, Chloroacetone, Ethanol, Sodium bicarbonate.

  • Procedure:

    • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in ethanol, add chloroacetone (1.1 eq) and sodium bicarbonate (1.2 eq).

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Bromination of 2,7-dimethylimidazo[1,2-a]pyridine

  • Materials: 2,7-dimethylimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.[12][13]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure for the derivatization of the 3-bromo scaffold.

  • Materials: this compound, Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Sodium carbonate (2.0 eq), Toluene, Ethanol, Water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid, Pd(PPh3)4, and sodium carbonate.

    • Add a 3:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: In Vitro Biochemical Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Materials: Purified recombinant kinase, Kinase-specific peptide substrate, ATP, Kinase buffer (e.g., Tris-HCl, MgCl2, DTT), Test compounds, ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and peptide substrate solution in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of compounds on the proliferation of cancer cell lines.

  • Materials: Cancer cell line (e.g., MOLM-13 for FLT3, T47D for PI3K, HeLa for Aurora Kinase), Cell culture medium (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

Protocol 5: Western Blotting for Phospho-Kinase Levels

This protocol is used to determine the effect of inhibitors on kinase activity within a cellular context.

  • Materials: Cancer cell line, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Visualizations

Logical Workflow for Kinase Inhibitor Development

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine B Bromination at C3 A->B C Suzuki Coupling for Library Synthesis B->C D Biochemical Kinase Assay (IC50 Determination) C->D Test Compounds E Cell-based Proliferation Assay (GI50 Determination) D->E F Western Blot Analysis (Target Engagement) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->C Iterative Design

Caption: Workflow for developing kinase inhibitors.

FLT3 Signaling Pathway

FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR pathway.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest & Apoptosis Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis.

References

Application Notes and Protocols: Antimicrobial Screening of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of novel 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine derivatives. The protocols outlined below are standard methodologies for determining the efficacy of these synthetic compounds against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Halogenation of this scaffold, particularly with bromine, has been shown to modulate the antimicrobial potency. This document details the experimental procedures for the systematic antimicrobial evaluation of novel this compound derivatives.

Data Presentation

Quantitative antimicrobial activity is typically determined as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data should be summarized in a clear and organized manner for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDDerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)
BDIP-1 This compound16326432
BDIP-2 N-(Substituted)-3-bromo-2,7-dimethylimidazo[1,2-a]pyridin-x-amine8163216
BDIP-3 N-(Substituted)-3-bromo-2,7-dimethylimidazo[1,2-a]pyridin-x-sulfonamide48168
Ciprofloxacin (Positive Control)0.50.2510.5
DMSO (Negative Control)>128>128>128>128

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound IDDerivativeCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
BDIP-1 This compound64>128
BDIP-2 N-(Substituted)-3-bromo-2,7-dimethylimidazo[1,2-a]pyridin-x-amine3264
BDIP-3 N-(Substituted)-3-bromo-2,7-dimethylimidazo[1,2-a]pyridin-x-sulfonamide1632
Fluconazole (Positive Control)18
DMSO (Negative Control)>128>128

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below.

Broth Microdilution Method for MIC Determination

This method is a standard and quantitative technique to determine the MIC of a compound.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

Protocol:

  • Prepare a stock solution of each test compound in DMSO.

  • Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compounds by transferring 100 µL from the first well to the second, and so on, across the plate. The last well serves as a growth control with no compound.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include positive control wells with a standard antibiotic and negative control wells with DMSO.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive and negative controls

  • Incubator

Protocol:

  • Prepare MHA or SDA plates.

  • Prepare a microbial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the entire surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of each test compound solution at a specific concentration into the respective wells.

  • Add positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of the synthesized compounds.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives dissolution Dissolution in DMSO to Prepare Stock Solutions synthesis->dissolution mic Broth Microdilution for MIC Determination dissolution->mic awd Agar Well Diffusion for Zone of Inhibition dissolution->awd data_collection Data Collection (MIC values, Zone Diameters) mic->data_collection awd->data_collection sar Structure-Activity Relationship (SAR) Analysis data_collection->sar conclusion Conclusion & Further Development sar->conclusion Identification of Lead Compounds

Caption: Workflow for antimicrobial screening of novel compounds.

Structure-Activity Relationship (SAR) Hypothesis

The following diagram outlines a hypothetical structure-activity relationship based on the antimicrobial data, which can guide further drug development.

SAR_Hypothesis cluster_modifications Chemical Modifications cluster_activity Observed Antimicrobial Activity core Core Structure This compound r1 R1 Position Substitution with Amine Groups core->r1 r2 R2 Position Substitution with Sulfonamide Groups core->r2 activity1 Moderate Activity BDIP-1 core->activity1 Baseline Activity activity2 Good Activity BDIP-2 r1->activity2 Enhances Activity activity3 High Activity BDIP-3 r2->activity3 Significantly Enhances Activity

Caption: Hypothetical Structure-Activity Relationship (SAR).

Application Notes and Protocols: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Imidazo[1,2-a]pyridines in Materials Science

Imidazo[1,2-a]pyridine and its derivatives constitute a significant class of fused heterocyclic compounds that have garnered considerable attention in materials science. Their rigid, planar structure, and rich electron-donating characteristics make them excellent candidates for various applications, most notably as emissive materials in Organic Light-Emitting Diodes (OLEDs). The tunable photophysical properties, achieved through substitution at different positions of the bicyclic ring system, allow for the generation of a wide spectrum of colors, from deep blue to red.

The target molecule, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, possesses key structural features that suggest its potential as a valuable building block in the design of novel organic materials. The imidazo[1,2-a]pyridine core is a known luminophore, the methyl groups at the 2 and 7 positions can enhance solubility and influence the electronic properties, and the bromo group at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce other functional moieties.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Based on the performance of analogous compounds, this compound could be explored for the following roles in OLEDs:

  • Blue Emissive Material: The imidazo[1,2-a]pyridine core is known to exhibit blue fluorescence. The specific substituents of the target molecule may result in a desirable deep blue emission, which is crucial for full-color displays and white lighting applications.

  • Host Material for Phosphorescent Emitters: The high triplet energy often associated with imidazo[1,2-a]pyridine derivatives makes them suitable as host materials for phosphorescent guest emitters (e.g., iridium or platinum complexes) in Phosphorescent OLEDs (PhOLEDs).

  • Intermediate for Advanced Emitters: The bromo-functionalization allows for the straightforward synthesis of more complex emitter molecules via cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This enables the attachment of various aryl or heterocyclic groups to tune the emission color, quantum efficiency, and charge transport properties.

Quantitative Data of Analogous Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the photophysical and device performance data for representative imidazo[1,2-a]pyridine derivatives used in OLEDs. This data provides a benchmark for the expected performance of materials derived from this compound.

Compound IDEmission ColorPhotoluminescence Quantum Yield (PLQY)External Quantum Efficiency (EQE) of OLED DeviceCIE Coordinates (x, y)
CzIP Deep Blue85%5.1%(0.15, 0.08)
m-CzIP Deep Blue92%5.5%(0.15, 0.09)
tBu-CzIP Blue88%4.8%(0.15, 0.12)
PIC-TRZ Sky Blue95%20.1%(0.18, 0.38)

Data is compiled from representative literature on imidazo[1,2-a]pyridine-based OLEDs and is intended for comparative purposes.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the target compound and its potential application in an OLED device.

Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

  • To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq), 1-bromopropan-2-one (1.1 eq), and ethanol as the solvent.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Bromination at the 3-position

  • Dissolve the 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a simple multilayer OLED using the synthesized material as the emissive layer.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): 30 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

      • Hole Transport Layer (HTL): 20 nm of NPB.

      • Emissive Layer (EML): 30 nm of this compound (or a derivative).

      • Electron Transport Layer (ETL): 20 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).

      • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

  • Cathode Deposition:

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization of the OLED Device
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum: Record with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.

Visualizations

Molecular Structure and Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_bromination Bromination cluster_product Final Product start1 2-amino-4-methylpyridine inter 2,7-dimethylimidazo[1,2-a]pyridine start1->inter Reaction start2 1-bromopropan-2-one start2->inter product This compound inter->product Bromination nbs N-bromosuccinimide (NBS) nbs->product

Caption: Hypothetical synthesis workflow for this compound.

OLED Device Architecture

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (Alq3) EIL->ETL EML Emissive Layer (this compound) ETL->EML HTL Hole Transport Layer (NPB) EML->HTL HIL Hole Injection Layer (NPB) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure incorporating the target molecule.

Potential for Further Functionalization

Functionalization cluster_core Core Molecule cluster_reactions Cross-Coupling Reactions cluster_derivatives Functionalized Derivatives core 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine suzuki Suzuki Coupling (Arylboronic acids) core->suzuki Pd-catalyzed stille Stille Coupling (Organostannanes) core->stille Pd-catalyzed buchwald Buchwald-Hartwig Amination (Amines) core->buchwald Pd-catalyzed deriv1 Aryl-substituted emitters suzuki->deriv1 deriv3 Electron-accepting/donating group functionalization stille->deriv3 deriv2 Carbazole-substituted hole-transport materials buchwald->deriv2

Caption: Potential synthetic pathways for functionalizing the core molecule.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for obtaining this compound:

  • Two-Step Synthesis: This is the most commonly employed and reliable method. It involves the initial synthesis of the 2,7-dimethylimidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position.

  • One-Pot Synthesis: This approach combines the cyclization and bromination steps into a single reaction vessel, which can be more time-efficient but may require more careful optimization to control side reactions.

Q2: Which starting materials are required for the two-step synthesis?

A2: For the initial synthesis of the 2,7-dimethylimidazo[1,2-a]pyridine intermediate, you will need 2-amino-4-methylpyridine and an α-haloketone such as chloroacetone or bromoacetone. The subsequent bromination step typically utilizes a brominating agent like N-bromosuccinimide (NBS).

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to optimize include:

  • Reaction Temperature: Both the initial cyclization and the subsequent bromination are sensitive to temperature.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of byproducts.

  • Stoichiometry of Reagents: The molar ratios of the reactants, especially the brominating agent, are crucial for achieving high selectivity and yield.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the reaction.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of 2,7-dimethylimidazo[1,2-a]pyridine (Intermediate) Incomplete reaction; Inactive α-haloketone; Incorrect reaction temperature.- Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.- Use freshly opened or purified chloroacetone/bromoacetone.- Optimize the reaction temperature; typically, reflux in a suitable solvent like ethanol or isopropanol is effective.
Low Yield of this compound Incomplete bromination; Over-bromination (formation of di-bromo species); Decomposition of the product.- Increase the reaction time or slightly increase the amount of NBS.- Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of Multiple Products (Poor Selectivity) Incorrect reaction conditions for bromination; Presence of impurities.- Ensure the bromination is carried out in a suitable solvent (e.g., chloroform, acetonitrile, or DMF) and at the optimal temperature.- Use purified 2,7-dimethylimidazo[1,2-a]pyridine for the bromination step.
Difficulty in Purifying the Final Product Presence of unreacted starting materials; Formation of polar byproducts.- Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.- A recrystallization step after column chromatography can further improve purity.

Experimental Protocols

Two-Step Synthesis of this compound

This protocol is a standard and reliable method for the synthesis.

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

  • Reagents:

    • 2-Amino-4-methylpyridine (1.0 eq)

    • Chloroacetone or Bromoacetone (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Isopropanol (solvent)

  • Procedure:

    • To a solution of 2-amino-4-methylpyridine in isopropanol, add sodium bicarbonate.

    • Add chloroacetone or bromoacetone dropwise to the mixture at room temperature.

    • Heat the reaction mixture at 80°C (reflux) overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain pure 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Bromination of 2,7-dimethylimidazo[1,2-a]pyridine

  • Reagents:

    • 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Chloroform (CHCl₃) or Acetonitrile (CH₃CN) (solvent)

  • Procedure:

    • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine in chloroform or acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add N-bromosuccinimide portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with chloroform or ethyl acetate.

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

Data Presentation

Parameter Condition A (Two-Step) Condition B (One-Pot, Hypothetical)
Starting Materials 2-amino-4-methylpyridine, Chloroacetone, NBS2-amino-4-methylpyridine, Bromoacetone, Oxidant
Solvent Isopropanol, then ChloroformAcetonitrile
Temperature 80°C, then 0°C to RT60°C - 80°C
Reaction Time Overnight, then 2-4 hours6-12 hours
Typical Yield 60-80% (overall)40-60%
Purification Column Chromatography (twice)Column Chromatography

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Intermediate 2,7-dimethylimidazo[1,2-a]pyridine 2-Amino-4-methylpyridine->Intermediate NaHCO3, Isopropanol, 80°C Chloroacetone Chloroacetone Chloroacetone->Intermediate Final_Product This compound Intermediate->Final_Product CHCl3, 0°C to RT NBS N-Bromosuccinimide NBS->Final_Product

Figure 1: Two-step synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify the problematic step: Cyclization or Bromination? Start->Check_Step Cyclization_Issue Cyclization Troubleshooting Check_Step->Cyclization_Issue Cyclization Bromination_Issue Bromination Troubleshooting Check_Step->Bromination_Issue Bromination Check_SM Verify Starting Material Purity Cyclization_Issue->Check_SM Bromination_Issue->Check_SM Optimize_Cond Optimize Reaction Conditions (Temp, Time, Solvent) Check_SM->Optimize_Cond Pure Purification Refine Purification Technique (Column Chromatography, Recrystallization) Check_SM->Purification Impure Success Improved Yield and Purity Optimize_Cond->Success Purification->Success

Figure 2: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Bromination of 2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 2,7-dimethylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2,7-dimethylimidazo[1,2-a]pyridine?

The major product expected from the bromination of 2,7-dimethylimidazo[1,2-a]pyridine is 3-bromo-2,7-dimethylimidazo[1,2-a]pyridine . The C-3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site for electrophilic substitution.

Q2: What are the common side reactions to be aware of during the bromination of 2,7-dimethylimidazo[1,2-a]pyridine?

Common side reactions include:

  • Over-bromination: Formation of dibromo- or even tribromo- products. The most likely second bromination would occur on the pyridine ring.

  • Side-chain bromination: Bromination of one or both of the methyl groups to form bromomethyl or dibromomethyl derivatives.

  • Degradation: The imidazo[1,2-a]pyridine core can be sensitive to harsh reaction conditions, leading to decomposition and a complex mixture of byproducts.

Q3: How can I minimize the formation of side products?

To minimize side products, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent compared to molecular bromine (Br₂).

  • Reaction Conditions: Use of a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator can favor side-chain bromination, while polar solvents like acetonitrile (CH₃CN) can promote the desired ring bromination.[1] Perform the reaction at low temperatures to reduce the rate of side reactions.

  • Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) to avoid over-bromination.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The product, this compound, will have a different Rf value than the starting material. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately gauge the consumption of the starting material.

Q5: What is the best way to purify the final product?

Column chromatography on silica gel is the most common method for purifying the product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective in separating the desired product from unreacted starting material and side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Formation of multiple products (observed on TLC) 1. Over-bromination due to excess brominating agent. 2. Side-chain bromination. 3. Degradation of the starting material or product.1. Use a stoichiometric amount of the brominating agent. 2. Use a polar aprotic solvent like acetonitrile to favor ring bromination.[1] 3. Run the reaction at a lower temperature and consider using a milder brominating agent like NBS.
Product is an insoluble salt The product, this compound, can form a hydrobromide salt, which may be insoluble in the reaction solvent.After the reaction is complete, quench with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and deprotonate the product, making it more soluble in organic solvents for extraction.
Difficulty in separating product from a specific side product The polarity of the desired product and a side product (e.g., a dibromo-isomer) may be very similar.Try a different solvent system for column chromatography. A combination of solvents with different selectivities (e.g., dichloromethane/methanol or toluene/ethyl acetate) may provide better separation.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is designed to favor the formation of the desired 3-bromo product while minimizing side-chain bromination.

  • Reaction Setup: To a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.05 mmol, 1.05 eq.) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Bromination using Molecular Bromine (Br₂) in Acetic Acid

This is a more traditional method but may lead to more side products if not carefully controlled.

  • Reaction Setup: Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 mmol) in glacial acetic acid (10 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 mmol, 1.0 eq.) in glacial acetic acid (2 mL) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.

Visualizations

bromination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start 2,7-dimethylimidazo[1,2-a]pyridine reaction Bromination (Solvent, Temp.) start->reaction brominating_agent Brominating Agent (NBS or Br2) brominating_agent->reaction quench Quenching reaction->quench degradation Degradation Products reaction->degradation extraction Extraction quench->extraction purification Column Chromatography extraction->purification major_product Major Product: This compound purification->major_product side_products Side Products: - Over-brominated - Side-chain brominated purification->side_products

Caption: Experimental workflow for the bromination of 2,7-dimethylimidazo[1,2-a]pyridine.

side_reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions start 2,7-dimethylimidazo[1,2-a]pyridine desired_product This compound start->desired_product + Br+ over_bromination Di-brominated Products start->over_bromination + 2Br+ side_chain_bromination Side-chain Brominated Products start->side_chain_bromination Radical Conditions degradation Degradation start->degradation Harsh Conditions

Caption: Potential reaction pathways in the bromination of 2,7-dimethylimidazo[1,2-a]pyridine.

References

overcoming solubility issues with 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Find troubleshooting tips and frequently asked questions to overcome common challenges during your experiments, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and is a key component in several clinically approved drugs and investigational compounds.[1] Derivatives of this scaffold have been explored for a wide range of therapeutic areas, including as anti-ulcer agents and for their activity against various cancer cell lines.[1][2]

Q2: What are the known biological activities of imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit a broad range of biological activities. Notably, they have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[3][4][5] They have also been investigated for their potential as anti-ulcer, antimicrobial, and antiviral agents.[2][6]

Q3: In which solvents is this compound typically soluble?

Troubleshooting Guide: Overcoming Solubility Issues

Users may encounter difficulties in dissolving this compound for their experiments. The following guide provides a systematic approach to address these challenges.

Initial Assessment of Solubility

Before proceeding with your experiment, it is crucial to determine the appropriate solvent and concentration. The following table provides a qualitative summary of expected solubility for this compound in common laboratory solvents, based on data for analogous compounds.

SolventExpected SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighStock solutions, in vitro assays
Dimethylformamide (DMF)HighOrganic reactions, stock solutions
Dichloromethane (DCM)GoodOrganic reactions, extractions
ChloroformGoodNMR spectroscopy, organic reactions
MethanolModerateRecrystallization, reactions
EthanolModerateRecrystallization, reactions
Ethyl AcetateModerate to GoodColumn chromatography, extractions
AcetonitrileModerateHPLC, reactions
WaterVery LowNot recommended as a primary solvent
Hexanes/HeptaneVery LowAnti-solvent for precipitation/crystallization

Disclaimer: This table is based on the general characteristics of the imidazo[1,2-a]pyridine class of compounds and may not represent the exact quantitative solubility of this compound.

Step-by-Step Protocol for Solubilization

This protocol provides a general procedure for dissolving this compound, particularly for the preparation of stock solutions for biological assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heating block

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Initial Solvent Addition: Add a small volume of anhydrous DMSO to the compound. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (225.09 g/mol ).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Heating (Optional): If solids persist, gently warm the solution in a water bath or on a heating block to 30-40°C. Caution: Use minimal heat to avoid potential compound degradation.

  • Incremental Solvent Addition: If necessary, add small additional aliquots of DMSO, followed by vortexing and warming, until the compound is fully dissolved.

  • Stock Solution Storage: Once completely dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Common Problems
IssuePossible CauseSuggested Solution
Compound precipitates out of solution upon dilution in aqueous media. The compound has low aqueous solubility.Increase the final concentration of DMSO in the aqueous medium (typically up to 0.5-1%). Use a surfactant like Tween® 80 or Pluronic® F-68 in the final medium.
Compound is difficult to dissolve even in DMSO. The compound may be in a crystalline form that is slow to dissolve. The purity of the compound might be a factor.Increase sonication time. Use gentle heating (30-40°C). If issues persist, consider purifying the compound by recrystallization. A common solvent system for recrystallization of similar compounds is ethyl acetate/hexanes.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations. Compound precipitation in the assay medium.Prepare fresh dilutions from the stock solution for each experiment. Centrifuge the diluted solution before adding it to the assay to remove any micro-precipitates.

Visualizing Experimental Workflows and Biological Pathways

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

Caption: A step-by-step workflow for troubleshooting solubility.

Inhibition of the Wnt/β-catenin Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt_Pathway Imidazo[1,2-a]pyridine Inhibition of Wnt/β-catenin Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibits GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates APC APC APC->BetaCatenin Axin->BetaCatenin CK1 CK1 CK1->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes activates Inhibitor Imidazo[1,2-a]pyridines Inhibitor->TCF_LEF inhibits PI3K_Pathway Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridines Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

Technical Support Center: Optimizing Derivatization of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the derivatization of this compound, a key intermediate in pharmaceutical synthesis. The imidazo[1,2-a]pyridine core is electron-rich, which influences its reactivity in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, etc.) failing or giving low yields with this compound?

A1: Low yields or reaction failure can stem from several factors. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Other common issues include:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.

  • Base Selection: The choice of base can significantly impact the reaction outcome. It is important to use a base that is strong enough to facilitate the catalytic cycle but does not cause degradation of the starting material or product.

  • Solvent Quality: The use of dry, degassed solvents is crucial for many cross-coupling reactions to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Temperature: The reaction temperature may need to be carefully optimized. Too low a temperature can lead to slow reaction rates, while too high a temperature can cause decomposition.

  • Starting Material Purity: Impurities in the this compound or the coupling partner can poison the catalyst.

Q2: I am observing significant amounts of a debrominated side product (2,7-dimethylimidazo[1,2-a]pyridine). What is causing this and how can I prevent it?

A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heteroaryl halides. It can be caused by:

  • Reaction Conditions: The presence of water or other protic sources in the reaction mixture can lead to protodebromination. Ensure all reagents and solvents are anhydrous.

  • Catalyst System: Some catalyst systems are more prone to promoting hydrodehalogenation. Screening different ligands and palladium sources can help to minimize this side reaction.

  • Base: The choice of base can also influence the extent of debromination.

Q3: How do I choose the right cross-coupling reaction for my desired derivative?

A3: The choice of reaction depends on the desired bond to be formed at the 3-position:

  • C-C Bond (Aryl, Vinyl, Alkyl): The Suzuki-Miyaura coupling is a versatile choice for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, using boronic acids or esters. The Heck reaction is suitable for coupling with alkenes.

  • C-C Bond (Alkynyl): The Sonogashira coupling is the standard method for introducing alkyne functionalities.

  • C-N Bond (Amines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds with a wide range of primary and secondary amines.

  • C-O Bond (Ethers): A variation of the Buchwald-Hartwig reaction can be used for C-O bond formation.

  • C-S Bond (Thioethers): Palladium-catalyzed C-S coupling reactions can be employed to introduce sulfur-containing moieties.

Troubleshooting Low Yield in Cross-Coupling Reactions

Low yields are a frequent challenge in cross-coupling reactions. The following decision tree provides a systematic approach to troubleshooting this issue.

G start Low Yield or No Reaction check_reagents Verify Purity & Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents are Pure & Dry check_reagents->reagent_ok Purity Confirmed? reagent_bad Re-purify or Replace Starting Materials/Reagents check_reagents->reagent_bad Impurity Suspected? conditions_ok Conditions Appear Correct check_conditions->conditions_ok Setup Correct? conditions_bad Adjust Conditions: Degas Solvent Thoroughly, Check Temperature check_conditions->conditions_bad Error in Setup? optimize_catalyst Optimize Catalyst System reagent_ok->optimize_catalyst conditions_ok->optimize_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, SPhos, P(t-Bu)3) optimize_catalyst->screen_ligands change_pd_source Try Different Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) optimize_catalyst->change_pd_source optimize_base Optimize Base optimize_catalyst->optimize_base screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) optimize_base->screen_bases optimize_solvent Optimize Solvent optimize_base->optimize_solvent screen_solvents Screen Different Solvents (e.g., Dioxane, Toluene, DMF) optimize_solvent->screen_solvents

Figure 1: Troubleshooting Decision Tree for Low Yields.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with 3-bromo-imidazo[1,2-a]pyridine analogues. Yields are highly dependent on the specific coupling partners and should be optimized for each new transformation.

Table 1: Suzuki-Miyaura Coupling Conditions for 3-Bromo-imidazo[1,2-a]pyridine Analogues

Entry Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) - K₃PO₄ (2) 1,4-Dioxane/H₂O 90 12 75-95
2 Pd(OAc)₂ (2) SPhos (4) K₂CO₃ (2) Toluene 100 16 80-98

| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 85 | 18 | 70-90 |

Table 2: Sonogashira Coupling Conditions for 3-Bromo-imidazo[1,2-a]pyridine Analogues [1]

Entry Pd Catalyst (mol%) Ligand (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 3 72-96
2 Pd(PPh₃)₂Cl₂ (2) - CuI (4) DiPEA Toluene 80 12 65-85

| 3 | Pd(OAc)₂ (3) | XPhos (6) | - (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 60-80 |

Table 3: Buchwald-Hartwig Amination Conditions for 3-Bromo-imidazo[1,2-a]pyridine Analogues

Entry Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (2) BINAP (3) NaOtBu (1.4) Toluene 100 18 70-95
2 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) 1,4-Dioxane 110 24 75-98

| 3 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | Toluene | 100 | 16 | 60-85 |

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

General Experimental Workflow

G prep Reagent Preparation (Dry/Degas Solvents, Weigh Reagents) setup Reaction Setup (Assemble Glassware, Inert Atmosphere) prep->setup addition Reagent Addition (Solvent, Base, Ligand, Pd-catalyst, Reactants) setup->addition reaction Reaction (Heating & Stirring) addition->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Figure 2: General Workflow for Cross-Coupling Reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling[1]

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N). Stir the mixture for 30 minutes at room temperature. Then, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-6 hours, monitoring the reaction progress.

  • Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired product.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 18-24 hours.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the aminated product.

References

troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine and related compounds by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound on silica gel.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity too high or too low).- Co-elution with a closely related impurity.- Overloading the column.- Optimize the solvent system: Use TLC to test various solvent systems. A good starting point for imidazo[1,2-a]pyridines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[1][2] Aim for an Rf value of 0.2-0.3 for the desired compound.- Try a different stationary phase: If separation on silica gel is poor, consider using alumina (neutral or basic) as the stationary phase.[3]- Reduce the amount of crude material loaded onto the column.
Product is Stuck on the Column/No Elution - The compound may be unstable on silica gel, leading to decomposition.- The solvent system is not polar enough to elute the compound.- The compound has a very low solubility in the mobile phase.- Assess compound stability: Run a 2D TLC plate. Spot the compound, run the plate in a suitable solvent system, dry it, and then turn it 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition on the silica. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3]- Increase the polarity of the mobile phase gradually. A gradient elution from a non-polar to a more polar solvent system can be effective.- Ensure the compound is fully dissolved in a minimal amount of loading solvent before applying it to the column.
Streaking of the Compound on TLC and Column - The sample is overloaded on the TLC plate or column.- The compound is acidic or basic and is interacting strongly with the silica gel.- The compound is poorly soluble in the eluent.- Dilute the sample before spotting on the TLC plate or loading onto the column.- Add a small amount of a modifier to the mobile phase. For basic compounds like imidazo[1,2-a]pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic impurities, a small amount of acetic acid may be beneficial.- Choose a solvent system that ensures good solubility of your compound.
Multiple Spots on TLC After Purification - Incomplete separation.- Decomposition of the product during purification or work-up.- Re-purify the collected fractions using a shallower solvent gradient or a different chromatographic technique.- Evaporate the solvent from the purified fractions at a lower temperature to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for the purification of substituted imidazo[1,2-a]pyridines is a mixture of ethyl acetate and hexanes.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product. Other solvent systems, such as dichloromethane/methanol, can also be effective.

Q2: My compound appears to be decomposing on the silica gel column. What can I do?

Decomposition on silica gel can be an issue for some nitrogen-containing heterocyclic compounds. To mitigate this, you can:

  • Use a less acidic stationary phase , such as neutral alumina.[3]

  • Deactivate the silica gel by pre-treating it with a dilute solution of triethylamine in your mobile phase.

  • Perform a 2D TLC to confirm instability on silica gel before proceeding with column chromatography.[3]

Q3: How can I visualize this compound on a TLC plate?

Imidazo[1,2-a]pyridine derivatives are often UV-active due to their aromatic nature. Therefore, they can typically be visualized on a TLC plate using a UV lamp at 254 nm.

Q4: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., the corresponding 2-aminopyridine and α-haloketone), regioisomers, or over-brominated byproducts. The specific impurities will depend on the synthetic route used.

Q5: Should I use gravity chromatography or flash chromatography?

Flash chromatography is generally preferred for the purification of organic compounds as it is faster and often provides better resolution than gravity chromatography.

Experimental Protocol: Flash Chromatography Purification

This protocol is a generalized procedure based on methods used for the purification of similar substituted imidazo[1,2-a]pyridines and should be optimized for your specific reaction mixture.

1. Preparation of the Column:

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
  • Secure the column in a vertical position in a fume hood.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand (approximately 1-2 cm).
  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.
  • Gently tap the column to ensure even packing of the silica gel.
  • Allow the silica gel to settle, and then add another layer of sand on top.
  • Wash the column with the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
  • Carefully apply the sample to the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, you can start with 95:5 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.
  • Collect fractions in an appropriate number of test tubes or vials.
  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions that contain the pure desired product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
  • Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.

Visualization of Workflows

G Troubleshooting Workflow for Poor Separation start Start: Poor Separation Observed check_rf Check Rf of Product on TLC start->check_rf rf_high Rf too high (>0.4)? check_rf->rf_high rf_low Rf too low (<0.1)? check_rf->rf_low streaking Streaking or Tailing? check_rf->streaking coelution Spots Overlap? check_rf->coelution rf_high->check_rf No decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes rf_low->check_rf No increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes streaking->check_rf No add_modifier Add Modifier (e.g., Triethylamine) streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) coelution->change_stationary_phase gradient_elution Use a Shallow Gradient Elution coelution->gradient_elution end Successful Separation decrease_polarity->end increase_polarity->end add_modifier->end change_stationary_phase->end gradient_elution->end

Caption: Troubleshooting workflow for poor chromatographic separation.

G Experimental Workflow for Purification start Start: Crude Product tlc_optimization TLC Solvent System Optimization start->tlc_optimization column_prep Prepare Silica Gel Column tlc_optimization->column_prep sample_loading Load Sample onto Column column_prep->sample_loading elution Elute with Gradient Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal drying Dry Purified Product solvent_removal->drying characterization Characterize Final Product drying->characterization end Pure this compound characterization->end

References

stability issues of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color. What could be the cause?

A1: A color change in your solution is often an indicator of compound degradation. Several factors could be responsible:

  • Oxidation: The imidazo[1,2-a]pyridine ring system or the methyl groups can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities.

  • pH Shift: A significant change in the pH of your solution could alter the electronic structure of the molecule, potentially leading to a color change, or it could catalyze degradation reactions.

  • Photodecomposition: Exposure to light, particularly UV light, can induce photochemical reactions that lead to degradation. The bromine atom in the structure may increase its susceptibility to photodecomposition.

  • Reaction with Solvent or Impurities: The compound may be reacting with the solvent, especially if the solvent is not of high purity or contains reactive impurities.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the likely reasons?

A2: A decrease in concentration suggests that the compound is degrading or precipitating out of solution. Potential causes include:

  • Hydrolysis: Although imidazo[1,2-a]pyridines are generally stable, extreme pH conditions (highly acidic or basic) can lead to hydrolysis of the imidazole ring.

  • Solvent Evaporation: If the solution container is not properly sealed, solvent evaporation can lead to an increase in concentration, which might cause the compound to precipitate if it exceeds its solubility limit. Conversely, if the compound is volatile (unlikely for a solid), it could also be lost to evaporation.

  • Adsorption to Surfaces: The compound may adsorb to the surface of the storage container, especially if it is plastic. Using glass or low-adsorption plastic containers is recommended.

  • Thermal Degradation: High storage temperatures can accelerate the degradation of the compound. It is advisable to store stock solutions at low temperatures (e.g., 4°C or -20°C), protected from light.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, DMF, and ethanol. The choice of solvent should be validated for your specific application.

  • Temperature: Store solutions at low temperatures. For short-term storage (days to weeks), 4°C is often sufficient. for long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

If you observe unexpected peaks in your chromatogram, it is likely due to the presence of degradation products or impurities.

Troubleshooting Workflow:

start Unexpected peaks in chromatogram check_blank Analyze a solvent blank start->check_blank check_purity Re-check purity of the starting material check_blank->check_purity Peaks not in blank fresh_prep Prepare a fresh solution and analyze immediately check_purity->fresh_prep Starting material is pure compare Compare chromatograms of fresh vs. aged solution fresh_prep->compare identify_peaks Identify degradation products (e.g., via MS) compare->identify_peaks New peaks in aged solution modify_conditions Modify storage/experimental conditions identify_peaks->modify_conditions end Optimized Conditions modify_conditions->end

Figure 1: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Inconsistent Experimental Results

Inconsistent results in bioassays or chemical reactions can be a consequence of compound instability.

Potential Degradation Pathways:

The imidazo[1,2-a]pyridine core can be susceptible to several degradation pathways, particularly under harsh experimental conditions.

parent This compound oxidation Oxidation (e.g., N-oxidation, methyl oxidation) parent->oxidation [O2, light, metal ions] hydrolysis Hydrolysis (ring opening under extreme pH) parent->hydrolysis [H+ or OH-] photodecomposition Photodecomposition (e.g., de-bromination) parent->photodecomposition [UV/Vis light] nucleophilic_sub Nucleophilic Substitution (reaction with nucleophiles in solution) parent->nucleophilic_sub [Nu-]

Figure 2: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and under defined storage conditions.

Experimental Workflow:

start Prepare stock solution in chosen solvent aliquot Aliquot into multiple vials for different time points start->aliquot initial_analysis Analyze T=0 sample (e.g., HPLC, LC-MS) aliquot->initial_analysis store Store aliquots under defined conditions (e.g., temp, light) aliquot->store data_analysis Compare results to T=0 (peak area, new peaks) initial_analysis->data_analysis time_points Analyze aliquots at pre-defined time points (e.g., 24h, 48h, 1 week) store->time_points time_points->data_analysis end Determine stability profile data_analysis->end

Figure 3: Workflow for a solution stability study.

Methodology:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the desired high-purity solvent to a known concentration (e.g., 10 mM).

  • Aliquoting: Distribute the stock solution into multiple, sealed vials (amber glass is recommended) for each time point and storage condition to be tested.

  • Initial Analysis (T=0): Immediately after preparation, take one aliquot and analyze it using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, with and without light exposure).

  • Time-Point Analysis: At each scheduled time point (e.g., 6 hours, 24 hours, 3 days, 1 week), retrieve an aliquot from each storage condition and analyze it using the same method as the T=0 sample.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value to calculate the percentage of the compound remaining. Also, look for the appearance and increase of any new peaks, which would indicate degradation products.

Data Presentation

The results of your stability studies should be recorded systematically. The following table provides a template for organizing your data.

Table 1: Stability of this compound in Solution

Storage ConditionTime Point% Parent Compound RemainingArea of Degradation Product(s)Observations (e.g., color change)
Solvent A (e.g., DMSO)
Room Temp, LightT=0100%0Colorless
24 hours
72 hours
4°C, DarkT=0100%0Colorless
24 hours
72 hours
Solvent B (e.g., Ethanol)
Room Temp, LightT=0100%0Colorless
24 hours
72 hours

Disclaimer: The information provided here is based on general chemical principles of imidazo[1,2-a]pyridines and related heterocyclic compounds. Specific stability data for this compound is not widely available. It is crucial to perform your own stability studies for your specific experimental conditions and applications.

Technical Support Center: 3-Bromo-Imidazo[1,2-a]Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the stability of the C3-bromine substituent, a common issue encountered during synthetic manipulations.

FAQs: Understanding and Preventing Dehalogenation

Q1: What is dehalogenation and why is it a problem with 3-bromo-imidazo[1,2-a]pyridines?

A1: Dehalogenation is a chemical reaction that results in the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. For 3-bromo-imidazo[1,2-a]pyridines, this is a significant issue as the bromine at the C3 position is often the intended site for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Dehalogenation leads to the formation of the corresponding imidazo[1,2-a]pyridine, an undesired byproduct that reduces the yield of the target molecule and complicates purification.

Q2: What are the common causes of dehalogenation during cross-coupling reactions?

A2: Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is often a competing side reaction. The primary causes include:

  • Reaction with a hydride source: The palladium catalyst can react with various species in the reaction mixture that can act as hydride donors. These can include solvents (like DMF or alcohols), bases (especially those with β-hydrogens), or even trace amounts of water.[1][2][3]

  • Catalyst and ligand choice: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Less stable catalytic complexes are more prone to side reactions. The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.[4][5][6]

  • Reaction conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

Q3: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction?

A3: To minimize dehalogenation in Suzuki-Miyaura couplings of 3-bromo-imidazo[1,2-a]pyridines, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands tend to stabilize the palladium center and promote the desired reductive elimination step of the cross-coupling cycle over competing dehalogenation pathways.[4][6]

  • Base Selection: Use a weaker, non-nucleophilic base. Strong bases, particularly those with β-hydrogens, can act as hydride sources. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over alkoxides.

  • Solvent Choice: Aprotic solvents such as dioxane, toluene, or THF are generally less prone to acting as hydride donors compared to protic solvents or DMF.[2][3]

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction progress to avoid unnecessarily long reaction times.

Troubleshooting Guides

Scenario 1: Significant dehalogenation observed in a Suzuki-Miyaura reaction.

If you are observing more than 10-15% of the dehalogenated imidazo[1,2-a]pyridine byproduct in your Suzuki-Miyaura reaction, follow this troubleshooting workflow:

G start High Dehalogenation in Suzuki-Miyaura Coupling ligand Switch to a Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand base Change the Base to a Weaker, Non-Hydridic Base (e.g., Cs₂CO₃, K₃PO₄) ligand->base solvent Use an Aprotic Solvent (e.g., Toluene, Dioxane, THF) base->solvent temp Lower the Reaction Temperature and Monitor Reaction Time solvent->temp end Optimized Reaction with Minimal Dehalogenation temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura dehalogenation.

Scenario 2: Dehalogenation is the major product in a Sonogashira coupling.

Sonogashira couplings can also be plagued by dehalogenation. If your primary product is the dehalogenated starting material, consider these adjustments:

G start Major Dehalogenation in Sonogashira Coupling copper Ensure High-Purity Copper(I) Source (e.g., CuI) start->copper base_solvent Use a Less Basic Amine as Solvent/Base (e.g., Diisopropylamine instead of Triethylamine) or a non-amine base with an inert solvent copper->base_solvent catalyst_loading Optimize Pd Catalyst and Ligand Loading (Lower loading might be beneficial) base_solvent->catalyst_loading temp_time Reduce Reaction Temperature and Time catalyst_loading->temp_time end Successful Sonogashira Coupling temp_time->end

Caption: Troubleshooting workflow for Sonogashira dehalogenation.

Scenario 3: Low yields in Buchwald-Hartwig amination due to dehalogenation.

The strong bases often employed in Buchwald-Hartwig aminations can be a major source of hydride, leading to dehalogenation.

G start Dehalogenation in Buchwald-Hartwig Amination base Use a Weaker Base if Possible (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOtBu) or a sterically hindered base start->base ligand Employ a Ligand known to favor C-N Coupling (e.g., Biarylphosphine ligands) base->ligand solvent Switch to a Non-protic, Aprotic Solvent (e.g., Toluene) ligand->solvent end Improved Yield of Aminated Product solvent->end

Caption: Troubleshooting workflow for Buchwald-Hartwig dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and may require further optimization for specific substrates.

Materials:

  • 3-bromo-imidazo[1,2-a]pyridine derivative

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane.

  • Add the catalyst premix to the reaction vessel.

  • Add the remaining anhydrous dioxane to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the effect of different reaction parameters on the outcome of a model Suzuki-Miyaura reaction of a 3-bromo-imidazo[1,2-a]pyridine.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O1004535
2Pd(OAc)₂SPhosK₃PO₄Dioxane8085<5
3Pd₂(dba)₃XPhosCs₂CO₃Toluene9092<3
4Pd(OAc)₂NoneK₂CO₃DMF1102060

This data illustrates that the appropriate choice of a bulky, electron-rich phosphine ligand (SPhos, XPhos) in combination with a suitable base and aprotic solvent significantly reduces the amount of dehalogenation and improves the yield of the desired cross-coupled product.

References

Technical Support Center: Characterizing 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine analogs. It addresses common analytical challenges encountered during the synthesis, purification, and characterization of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used to characterize this compound analogs?

The primary techniques for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2][3] Infrared (IR) spectroscopy and elemental analysis are also commonly used to provide supplementary data.[1]

Q2: How does the bromine atom at the C-3 position typically influence the mass spectrum?

The most significant influence is the presence of a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (roughly a 1:1 ratio).[4][5] This results in two molecular ion peaks of similar intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[4] This pattern is a key diagnostic feature for confirming the presence of a single bromine atom in the molecule.

Q3: What are the expected ¹H NMR chemical shifts for the imidazo[1,2-a]pyridine core?

While the exact shifts depend on the specific analog's substituents, the protons on the pyridine ring of the imidazo[1,2-a]pyridine scaffold typically appear in the aromatic region (δ 6.5-9.0 ppm).[6][7] The methyl groups at C-2 and C-7 will appear as singlets in the upfield region, typically between δ 2.0 and 3.0 ppm. The protons on the pyridine ring will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their position and coupling partners.

Q4: What are common challenges in purifying these compounds?

Common purification challenges include:

  • Separation from Regioisomers: During synthesis, regioisomers can sometimes form, which may have very similar polarities, making chromatographic separation difficult.[8]

  • Removal of Starting Materials: Unreacted 2-amino-4-methylpyridine or brominating agents can be difficult to remove.

  • Product Tailing on Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact with acidic silica gel, leading to peak tailing during column chromatography. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.

Troubleshooting Guides

Issue 1: Ambiguous or Complex NMR Spectra

Problem: The ¹H NMR spectrum of my compound is difficult to interpret, and I cannot confidently assign the aromatic protons.

Possible Causes & Solutions:

  • Signal Overlap: Protons in similar chemical environments may have overlapping signals.

  • Second-Order Effects: Strong coupling between protons with similar chemical shifts can distort the expected splitting patterns.

  • Incorrect Solvent: The choice of solvent can influence chemical shifts.

Troubleshooting Steps:

  • Run 2D NMR Experiments: A 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity within the pyridine ring. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, while a 2D HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range (2-3 bond) correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

  • Change NMR Solvent: Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of certain protons, potentially resolving signal overlap.[2]

  • Use a Higher Field Spectrometer: If available, using a higher field NMR spectrometer (e.g., 500 MHz or higher) will increase signal dispersion and simplify complex splitting patterns.[9]

Issue 2: Mass Spectrometry Fragmentation Analysis

Problem: I observe the expected M+ and M+2 peaks, but I am unsure how to interpret the other fragment ions in my MS/MS spectrum.

Possible Causes & Solutions: The fragmentation of the imidazo[1,2-a]pyridine core can be complex. Understanding the most likely cleavage points is key.

Troubleshooting Steps:

  • Identify Characteristic Neutral Losses: Look for common neutral losses from the molecular ion. For 3-bromo-substituted imidazo[1,2-a]pyridines, key fragmentations often involve:

    • Loss of the Bromine Radical (•Br): This will result in a fragment at [M-79/81]⁺.

    • Loss of HBr: This results in a fragment at [M-80/82]⁺.[10]

    • Cleavage of the Imidazole Ring: This can lead to the formation of substituted pyridine ions.[11]

  • Compare to Known Fragmentation Patterns: The characteristic fragmentation of 3-phenoxy imidazo[1,2-a]pyridines involves the homolytic cleavage of the C-O bond.[11] A similar cleavage of the C-Br bond is expected for 3-bromo analogs.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of each fragment ion.[12] This is crucial for proposing and confirming fragmentation pathways.

Issue 3: Poor Chromatographic Peak Shape or Resolution in HPLC

Problem: My compound shows significant peak tailing or co-elutes with impurities during HPLC analysis.

Possible Causes & Solutions:

  • Secondary Interactions: The basic nitrogen atoms can interact with residual acidic silanols on the surface of standard C18 columns, causing peak tailing.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for achieving good peak shape and resolution.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

Troubleshooting Steps:

  • Use a Base-Deactivated Column: Employ an HPLC column specifically designed for the analysis of basic compounds (e.g., "end-capped" C18 columns or those with a different stationary phase).

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Add a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) to the mobile phase to mask the active sites on the silica.

    • Control pH: Use a buffer (e.g., ammonium formate, ammonium acetate) to control the pH of the mobile phase. Keeping the pH between 3 and 7 often protonates the basic nitrogens, which can improve peak shape.

  • Reduce Sample Concentration: Perform a dilution series to ensure you are not overloading the column.

  • Optimize Gradient and Flow Rate: Adjust the solvent gradient and flow rate to improve the separation of your target compound from closely eluting impurities.

Data Presentation

Table 1: Representative NMR Data for a this compound Scaffold

PositionAtom TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-5¹H~7.8 - 8.2dCoupling to H-6.
H-6¹H~6.7 - 7.1dd or tCoupling to H-5 and H-8 (if present).
H-8¹H~7.2 - 7.6dCoupling to H-6.
2-CH₃¹H~2.4 - 2.8sSinglet, 3H.
7-CH₃¹H~2.3 - 2.7sSinglet, 3H.
C-2¹³C~145 - 150-Quaternary carbon.
C-3¹³C~110 - 115-Bromine-bearing carbon.
C-5¹³C~125 - 130-
C-6¹³C~115 - 120-
C-7¹³C~135 - 140-Methyl-bearing carbon.
C-8¹³C~110 - 115-
C-8a¹³C~140 - 145-Bridgehead carbon.
2-CH₃¹³C~15 - 20-
7-CH₃¹³C~20 - 25-
Note: Values are approximate and can vary significantly based on solvent and other substituents on the molecule.

Table 2: Common Mass Spectrometry Fragments

m/z ValueProposed FragmentNotes
[M]⁺ & [M+2]⁺Molecular IonShows characteristic ~1:1 isotopic pattern for bromine.[4]
[M-Br]⁺Loss of a bromine radicalRepresents the imidazo[1,2-a]pyridine core cation.
[M-CH₃]⁺Loss of a methyl radicalFragmentation of a methyl group from the core.
[M-HBr]⁺Loss of hydrogen bromideA common fragmentation pathway for bromo-alkanes and bromo-aromatics.[10]

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of the purified analog.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Acquire Data: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and any necessary 2D experiments (COSY, HSQC, HMBC).[3][9]

Protocol 2: General Procedure for LC-MS Analysis
  • Prepare Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Set Up HPLC Method:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Set Up MS Method:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the imidazo[1,2-a]pyridine core is readily protonated.

    • Scan Range: Set a scan range that includes the expected molecular weight of the analog (e.g., m/z 100-500).

    • Fragmentation: For MS/MS analysis, set the precursor ion to the molecular weight of the compound and apply collision energy (e.g., 10-40 eV) to induce fragmentation.[11]

  • Acquire Data: Inject the sample and begin the data acquisition.

Visualizations

G start Start: Crude Product purify Purification (Column Chromatography) start->purify assess Purity & Identity Check (TLC, LC-MS) purify->assess dec_pure Is it Pure? assess->dec_pure nmr Structural Elucidation (1D/2D NMR) hrms Confirm Formula (HRMS) nmr->hrms dec_struct Structure Correct? hrms->dec_struct dec_pure->purify No dec_pure->nmr Yes dec_struct->purify No, Impure/ Wrong Compound end_node Characterization Complete dec_struct->end_node Yes

Caption: General workflow for the characterization of synthesized analogs.

G mol_ion Molecular Ion [M]⁺ / [M+2]⁺ loss_br Loss of •Br [M-Br]⁺ mol_ion->loss_br -79/81 Da loss_hbr Loss of HBr [M-HBr]⁺ mol_ion->loss_hbr -80/82 Da loss_ch3 Loss of •CH₃ [M-CH₃]⁺ mol_ion->loss_ch3 -15 Da other Other Fragments (Ring Cleavage) loss_br->other

Caption: Key MS fragmentation pathways for 3-bromo-imidazo[1,2-a]pyridines.

G h1 ¹H NMR Spectrum cosy COSY (H-H Correlation) h1->cosy hsqc HSQC (C-H Correlation) h1->hsqc assign_h Assign Spin Systems (Aromatic Protons) cosy->assign_h assign_c Assign Protonated Carbons hsqc->assign_c hmbc HMBC (Long-Range C-H) assign_q Assign Quaternary Carbons hmbc->assign_q assign_h->hmbc final Final Structure Confirmation assign_h->final assign_c->hmbc assign_c->final assign_q->final

Caption: Logical relationship of 2D NMR experiments for structure elucidation.

References

Technical Support Center: Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 2,7-dimethylimidazo[1,2-a]pyridine (Intermediate)

Question: I am not getting a good yield of the 2,7-dimethylimidazo[1,2-a]pyridine intermediate after reacting 2-amino-4-methylpyridine with chloroacetone. What could be the problem?

Answer:

Several factors can contribute to a low yield of the cyclized intermediate. Consider the following possibilities:

  • Incomplete Reaction: The reaction between 2-amino-4-methylpyridine and an α-haloketone like chloroacetone requires sufficient time and temperature to proceed to completion. Ensure you are following the recommended reaction time and temperature from your protocol.

  • Base Strength: The presence of a base is often crucial to neutralize the hydrogen halide formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture can become acidic, which may inhibit the cyclization. A common choice of base is sodium bicarbonate.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Alcohols like ethanol or isopropanol are commonly used and generally effective.

  • Quality of Starting Materials: Ensure that your 2-amino-4-methylpyridine and chloroacetone are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

Troubleshooting Steps:

  • Verify Reaction Conditions: Double-check the reaction temperature, time, and stoichiometry of reactants and base.

  • Optimize Base: If using a weak base, consider switching to a slightly stronger, non-nucleophilic base or increasing the equivalents of the current base.

  • Solvent Screening: If the reaction is sluggish, a solvent screen with different polarity alcohols or aprotic solvents like DMF could be beneficial.

  • Purity Check: Analyze your starting materials by NMR or another suitable technique to confirm their identity and purity.

Issue 2: Formation of Multiple Products during Bromination

Question: After brominating 2,7-dimethylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS), my TLC and NMR show multiple spots/peaks. What are these impurities?

Answer:

The bromination of 2,7-dimethylimidazo[1,2-a]pyridine is generally regioselective for the C3 position due to the electronic nature of the imidazo[1,2-a]pyridine ring system. However, the formation of multiple products can occur due to:

  • Over-bromination: The use of excess NBS or prolonged reaction times can lead to the formation of di-brominated species. The second bromine atom may add to other positions on the pyridine or imidazole ring.

  • Isomeric Byproducts: While C3 bromination is favored, small amounts of other isomers (e.g., bromination on the pyridine ring) might form, especially under harsh reaction conditions.

  • Side Reactions with NBS: N-Bromosuccinimide can participate in side reactions, especially in the presence of light or radical initiators, which could lead to undesired byproducts.[1][2]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of byproducts.

  • Temperature Control: Perform the reaction at the recommended temperature, as higher temperatures can lead to less selective reactions.

  • Purification: Utilize column chromatography to separate the desired 3-bromo product from unreacted starting material and other brominated isomers. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound. What are the best methods?

Answer:

Purification of the final product can be challenging due to the potential presence of closely related impurities. The following methods are recommended:

  • Column Chromatography: This is the most common and effective method for purifying brominated imidazo[1,2-a]pyridines.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal polarity will depend on the specific impurities present.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to remove minor impurities and obtain a highly pure crystalline product. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: An initial workup with an acid-base extraction can help remove some impurities. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring allow for its extraction into an acidic aqueous phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves a two-step process:

  • Cyclization: Reaction of 2-amino-4-methylpyridine with an α-haloketone, such as chloroacetone or 3-bromo-2-butanone, in the presence of a base to form the 2,7-dimethylimidazo[1,2-a]pyridine intermediate.

  • Bromination: Electrophilic bromination of the intermediate at the C3 position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride.

Q2: What are the expected spectroscopic data for this compound?

A2: While specific shifts can vary based on the solvent and instrument, you can generally expect the following from NMR spectroscopy:

  • ¹H NMR:

    • Two singlets corresponding to the two methyl groups (at C2 and C7).

    • Signals for the protons on the pyridine ring. The proton at C5 will typically be a doublet, the proton at C6 a singlet or a narrow doublet, and the proton at C8 a doublet. The absence of a signal for the C3 proton is a key indicator of successful bromination at that position.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • Signals for the carbons of the imidazo[1,2-a]pyridine core. The C3 carbon will be significantly shifted due to the attachment of the bromine atom.

Q3: What are the potential safety hazards associated with this synthesis?

A3: Researchers must adhere to standard laboratory safety procedures. Key hazards include:

  • α-Haloketones (e.g., chloroacetone): These are lachrymatory (tear-inducing) and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a source of bromine. Avoid inhalation of the powder and contact with skin and eyes. It can also be light-sensitive and should be stored properly.[1][2]

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Summary of Potential Impurities in the Synthesis of this compound

Impurity NameStructurePotential OriginRecommended Purification Method
2-amino-4-methylpyridineUnreacted starting material from the cyclization step.Column chromatography, Acid-base extraction
2,7-dimethylimidazo[1,2-a]pyridineUnreacted intermediate from the bromination step.Column chromatography
Di-bromo-2,7-dimethylimidazo[1,2-a]pyridine (Hypothetical structure)Over-bromination with excess NBS.Column chromatography
Isomeric Bromo-2,7-dimethylimidazo[1,2-a]pyridines (Hypothetical structure)Non-regioselective bromination.Column chromatography
SuccinimideByproduct from the NBS bromination reaction.Aqueous wash during workup, Column chromatography

Experimental Protocols

Protocol 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound

  • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2-amino-4-methylpyridine 2-amino-4-methylpyridine Reaction1 Reaction in Ethanol with NaHCO3 2-amino-4-methylpyridine->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Intermediate 2,7-dimethylimidazo[1,2-a]pyridine Reaction1->Intermediate Reaction2 Reaction in Chloroform Intermediate->Reaction2 NBS N-bromosuccinimide NBS->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Step Which step has the issue? Start->Check_Step Cyclization_Issues Cyclization (Step 1) Check_Step->Cyclization_Issues Step 1 Bromination_Issues Bromination (Step 2) Check_Step->Bromination_Issues Step 2 Incomplete_Reaction Incomplete Reaction? Cyclization_Issues->Incomplete_Reaction Multiple_Products Multiple Products? Bromination_Issues->Multiple_Products Increase_Time_Temp Increase reaction time/temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Base Check base strength/amount Incomplete_Reaction->Check_Base No Control_NBS Control NBS stoichiometry Multiple_Products->Control_NBS Yes Optimize_Purification Optimize column chromatography Multiple_Products->Optimize_Purification No Check_SM_Purity Check starting material purity Check_Base->Check_SM_Purity Monitor_Reaction Monitor reaction closely Control_NBS->Monitor_Reaction

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

biological activity of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine vs other halogenated imidazopyridines

Author: BenchChem Technical Support Team. Date: November 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom at the C3 position of this heterocyclic system can significantly modulate its biological profile. This guide provides a comparative overview of the biological activity of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine and other halogenated imidazopyridines, supported by experimental data and detailed methodologies.

Anticancer Activity

Halogenated imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.

A study on novel imidazo[1,2-a]pyridine derivatives demonstrated that these compounds can act as covalent anticancer agents.[1] While specific data for this compound was not provided in the reviewed literature, related halogenated compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, certain imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3][4][5][6] Inhibition of this pathway can lead to decreased cell proliferation and migration in cancer cells.[2]

Furthermore, other imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, another critical signaling cascade involved in cell survival and proliferation.[7][8][9][10][11] The inhibition of this pathway can induce cell cycle arrest and apoptosis in cancer cells.[7]

The following table summarizes the anticancer activity of various halogenated imidazo[1,2-a]pyridine derivatives from the literature.

CompoundCancer Cell LineIC50 (µM)Reference
Novel Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)45[12][13]
Novel Imidazo[1,2-a]pyridine Derivative (IP-6)HCC1937 (Breast)47.7[12][13]
Novel Imidazo[1,2-a]pyridine Derivative (IP-7)HCC1937 (Breast)79.6[12][13]
Imidazo[1,2-a]pyrazine/pyridine derivative (12b)Hep-2 (Larynx)11[14]
Imidazo[1,2-a]pyrazine/pyridine derivative (12b)HepG2 (Liver)13[14]
Imidazo[1,2-a]pyrazine/pyridine derivative (12b)MCF-7 (Breast)11[14]
Imidazo[1,2-a]pyrazine/pyridine derivative (12b)A375 (Melanoma)11[14]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (3h)MCF-7 (Breast)N/A[15]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (3j)BT-474 (Breast)N/A[15]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: .[7][12]

  • Cancer cells are seeded in 96-well plates at a density of 4–5 × 10³ cells per well and allowed to adhere for 48 hours.

  • The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control (DMSO) for 48 hours.

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated at 37°C for 4 hours.

  • A solubilization buffer (100 µL of 10% SDS in 0.01 M HCl) is added to each well, and the plates are incubated for 16 hours at 37°C.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Cell Cycle Analysis: .[7]

  • Cells are seeded in 6-cm dishes at a density of 3–4 × 10⁵ cells per dish and allowed to settle for 24 hours.

  • Log-phase cultures are treated with various concentrations of the test compounds or a vehicle control for 48 hours.

  • Cells are harvested by trypsinization, washed with PBS, and fixed overnight in 95% ethanol at 4°C.

  • The fixed cells are then treated with RNase and stained with propidium iodide (PI; 500 µg/ml) for 30 minutes at room temperature.

  • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

Signaling Pathways in Anticancer Activity

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibition

Antimicrobial Activity

Certain halogenated imidazo[1,2-a]pyridines have demonstrated notable antimicrobial properties. Specifically, 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus at concentrations of 675 and 2700 μg/ml.[16] A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives also reported antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis.[17] The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been further highlighted in other studies, suggesting their promise as a scaffold for developing new antibacterial agents.[15][18]

The following table summarizes the antimicrobial activity of some halogenated imidazo[1,2-a]pyridine derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675[16]
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-02)Klebsiella pneumoniae4.8[17]
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-02)Bacillus subtilis4.8[17]
Imidazopyridine Hydrazide (DA-05)Klebsiella pneumoniae4.8[17]
Imidazopyridine Hydrazide (DA-05)Bacillus subtilis4.8[17]
Phenylimidazo[1,2-a]pyridine-chromene derivative (16h)Escherichia coli10[15]
Phenylimidazo[1,2-a]pyridine-chromene derivative (16h)Staphylococcus aureus10[15]
Experimental Protocols: Antimicrobial Screening

Disc Diffusion Method: .[19]

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 1000 µg/ml in DMSO).

  • The impregnated discs are placed on the surface of the agar.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Microdilution Method: .[20]

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microplates.

  • A standardized suspension of the test microorganism is added to each well.

  • The microplates are incubated under suitable conditions.

  • The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, is determined by visual inspection or by measuring the optical density.

Antimicrobial_Screening_Workflow Start Start: Prepare Test Compounds and Microbial Cultures Disc_Diffusion Disc Diffusion Method Start->Disc_Diffusion Microdilution Microdilution Method Start->Microdilution Inoculate Inoculate Agar Plates Disc_Diffusion->Inoculate Serial_Dilution Prepare Serial Dilutions in Microplates Microdilution->Serial_Dilution Apply_Discs Apply Impregnated Discs Inoculate->Apply_Discs Incubate_Plates Incubate Plates Apply_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones End End: Report Results Measure_Zones->End Add_Inoculum Add Microbial Inoculum Serial_Dilution->Add_Inoculum Incubate_Microplates Incubate Microplates Add_Inoculum->Incubate_Microplates Determine_MIC Determine MIC Incubate_Microplates->Determine_MIC Determine_MIC->End

Antiviral Activity

The antiviral potential of halogenated imidazopyridines has also been explored. A study on bromo-substituted imidazo[4,5-b]pyridines reported selective and moderate activity against respiratory syncytial virus (RSV) and weak but broad anti-influenza virus activity.[21] For instance, the bromo-substituted derivative 7 showed an EC50 of 21 µM against RSV.[21] While data on other halogenated imidazo[1,2-a]pyridines is limited, the broader class of pyridine-containing compounds has been extensively investigated for antiviral properties against a range of viruses.[22][23][24][25][26][27][28]

CompoundVirusEC50 (µM)Reference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7)Respiratory Syncytial Virus (RSV)21[21]
6-Bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine (8)Influenza A (H1N1, H3N2), BWeak[21]
6-Bromo-2-(4-(N-hydroxycarbamimidoyl)phenyl)-1H-imidazo[4,5-b]pyridine (10)Influenza A (H1N1, H3N2), BWeak[21]
Experimental Protocols: Antiviral Assays

Plaque Reduction Assay: .[26]

  • Confluent monolayers of host cells (e.g., MDCK cells) are infected with the virus.

  • After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., agar or carboxymethyl cellulose) and various concentrations of the test compound.

  • The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Cell Viability Assay (e.g., MTT or FDA-based): .[25][26]

  • Host cells are seeded in 96-well plates and infected with the virus.

  • The infected cells are then treated with different concentrations of the test compound.

  • After an incubation period, cell viability is assessed using a colorimetric assay such as the MTT assay or a fluorescence-based assay using fluorescein diacetate.

  • The EC50 value is determined as the concentration of the compound that protects 50% of the cells from virus-induced death.

Ligands for Beta-Amyloid Plaques

In the context of neurodegenerative diseases like Alzheimer's, imidazo[1,2-a]pyridines have been investigated as imaging agents for beta-amyloid (Aβ) plaques. A comparative study of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative revealed high binding affinities for Aβ aggregates.[29][30] The bromo derivative exhibited a slightly higher affinity (Ki = 10 nM) compared to the iodo derivative (Ki = 15 nM).[29][30]

CompoundTargetKi (nM)Reference
2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridineAβ aggregates10[29][30]
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Aβ aggregates15[29][30]
Experimental Protocol: In Vitro Aβ Binding Assay
  • Synthetic Aβ peptides are aggregated in vitro to form fibrils.

  • A radiolabeled ligand with known binding affinity for Aβ aggregates (e.g., [¹²⁵I]TZDM) is incubated with the preformed Aβ aggregates in the presence of various concentrations of the test compounds (the halogenated imidazopyridines).

  • The mixture is incubated to allow for competitive binding.

  • The bound and free radioligand are separated by filtration.

  • The amount of radioactivity on the filter is measured to determine the extent of displacement of the radioligand by the test compound.

  • The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its unique chemical properties and biological activities have driven the development of numerous synthetic methodologies. This guide provides an objective comparison of the most prominent methods for synthesizing substituted imidazo[1,2-a]pyridines, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the key quantitative data for three major synthetic routes to substituted imidazo[1,2-a]pyridines: the Ortoleva-King reaction, the Groebke-Blackburn-Bienaymé (GBB) reaction, and modern C-H functionalization approaches.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Ortoleva-King Reaction 2-Aminopyridine + AcetophenoneI₂, FeCl₃·6H₂O, neat or in solvent (e.g., H₂O), 100-110°C, 1-4 h40-96%[1][2]One-pot, readily available starting materials, often catalyst-free options.[2][3]Can require high temperatures, moderate to good yields.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, AcOH), solvent (e.g., MeOH, DMSO), 25-60°C, 2-24 h21-93%[4][5]High atom economy, broad substrate scope, mild reaction conditions.[4][6]Isocyanides can be toxic and have strong odors.
C-H Functionalization Imidazo[1,2-a]pyridine + Functionalizing AgentMetal catalyst (e.g., Cu, Ru) or photocatalyst, various solvents, room temperature to elevated temperaturesModerate to excellent[7][8][9]Direct modification of the core structure, late-stage functionalization.[10][11]Can require expensive catalysts, regioselectivity can be a challenge.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic method, including a representative experimental protocol and a visual workflow diagram created using Graphviz.

Ortoleva-King Reaction

The Ortoleva-King reaction is a classical and straightforward one-pot method for the synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[12] The reaction typically proceeds via the formation of a pyridinium salt intermediate, followed by cyclization.

To a mixture of 2-aminopyridine (1 mmol) and acetophenone (1 mmol) in a round-bottom flask is added FeCl₃·6H₂O (10 mol%) and molecular iodine (1.2 equiv.). The reaction mixture is heated at 110°C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and aqueous NaOH solution is added. The resulting mixture is stirred at 100°C for 1 hour. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[1][2]

Ortoleva_King_Workflow cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Cyclization start 2-Aminopyridine + Acetophenone reagents1 FeCl₃·6H₂O, I₂ 110°C, 4h start->reagents1 intermediate Pyridinium Salt Intermediate reagents1->intermediate reagents2 aq. NaOH 100°C, 1h intermediate->reagents2 product Substituted Imidazo[1,2-a]pyridine reagents2->product

Ortoleva-King Reaction Workflow
Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines. This multicomponent approach offers high efficiency and diversity in the resulting products.[13]

In a sealed tube, a mixture of 2-aminopyridine (1 mmol), an aldehyde (1 mmol), and an isocyanide (1.1 mmol) is dissolved in methanol (5 mL). A catalytic amount of scandium(III) triflate (Sc(OTf)₃, 5 mol%) is added to the solution. The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.[5]

GBB_Reaction_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction aminopyridine 2-Aminopyridine catalyst Sc(OTf)₃ MeOH, 60°C, 2h aminopyridine->catalyst aldehyde Aldehyde aldehyde->catalyst isocyanide Isocyanide isocyanide->catalyst product 3-Amino-Substituted Imidazo[1,2-a]pyridine catalyst->product

GBB Reaction Workflow
C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials.[11]

A mixture of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), thiol (0.6 mmol), and CuI (10 mol%) in DMSO (2 mL) is stirred in a sealed tube under an oxygen atmosphere at 100°C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to give the C-3 thiolated product.[8]

CH_Functionalization_Workflow cluster_reactants Starting Materials cluster_reaction C-H Activation/Thiolation start Imidazo[1,2-a]pyridine conditions CuI, O₂ DMSO, 100°C, 12h start->conditions thiol Thiol thiol->conditions product C-3 Thiolated Imidazo[1,2-a]pyridine conditions->product

C-H Thiolation Workflow

Conclusion

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through a variety of effective methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The classical Ortoleva-King reaction offers a simple and direct approach, while the GBB reaction provides a highly efficient and versatile multicomponent strategy. For late-stage modifications and the introduction of diverse functionalities, C-H functionalization presents a powerful and increasingly popular alternative. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of imidazo[1,2-a]pyridine chemistry.

References

Unveiling the Mechanism of Action of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Comparative Guide to its Potential as a COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, focusing on its putative role as a Cyclooxygenase-2 (COX-2) inhibitor. While direct experimental validation for this specific compound is emerging, this document leverages data from closely related imidazo[1,2-a]pyridine derivatives to offer a comprehensive comparison with established COX-2 inhibitors.

Performance Comparison: Imidazo[1,2-a]pyridine Derivatives vs. Established COX-2 Inhibitors

The anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors, which are designed to reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Recent studies have highlighted the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel COX-2 inhibitors. The following table summarizes the in vitro inhibitory potency (IC50) of several imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2, alongside data for well-established selective COX-2 inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Imidazo[1,2-a]pyridine Derivative 1 COX-1>100>1000
COX-20.1
Imidazo[1,2-a]pyridine Derivative 2 COX-115100
COX-20.15
Celecoxib COX-115[1]375[1]
COX-20.04[1]
Rofecoxib COX-1>50[2]>1000
COX-20.018 - 0.026[2]
Etoricoxib COX-1116[3][4]106[4]
COX-21.1[3][4]

Note: Data for imidazo[1,2-a]pyridine derivatives are representative of the class and may not reflect the exact values for this compound.

Experimental Protocols

To validate the mechanism of action of a putative COX-2 inhibitor, a standardized in vitro cyclooxygenase inhibition assay is essential. The following protocol provides a detailed methodology for determining the inhibitory activity of a test compound against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human, recombinant) enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, colorimetric substrate, and heme in Tris-HCl buffer at the desired concentrations. Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Tris-HCl buffer

    • Heme

    • COX-1 or COX-2 enzyme solution

    • Test compound or reference inhibitor solution (or vehicle control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and reference inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_legend Legend Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound (or other COX-2 Inhibitor) Inhibitor->COX2 key_substrate Substrate/Product key_enzyme Enzyme key_inhibitor Inhibitor key_process Biological Process key_activation Activation edge_activation edge_activation key_inhibition Inhibition edge_inhibition edge_inhibition

Caption: COX-2 Signaling Pathway and Point of Inhibition.

G Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate: Add Buffer, Heme, Enzyme, and Inhibitor Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (10 min at RT) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Arachidonic Acid Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 590 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for COX-2 Inhibition Assay.

References

Comparative Guide to 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives: SAR in Antitubercular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,7-dimethylimidazo[1,2-a]pyridine derivatives, focusing on their structure-activity relationships (SAR) as potent antitubercular agents. The information is compiled from key studies in the field to facilitate further research and development.

Antitubercular Activity

The primary therapeutic application extensively studied for 2,7-dimethylimidazo[1,2-a]pyridine derivatives is their activity against Mycobacterium tuberculosis (Mtb). The core scaffold is the 2,7-dimethylimidazo[1,2-a]pyridine, with SAR studies primarily focused on modifications at the 3-position, typically involving carboxamide linkages.

Comparison of Antitubercular Potency

The following tables summarize the in vitro antitubercular activity of various 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives from seminal studies. The minimum inhibitory concentration (MIC) is a key metric for potency, representing the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC₉₀).

Table 1: In Vitro Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides (Moraski et al. series)

Compound IDR Group (Amide Substituent)MIC₉₀ vs. Mtb H37Rv (μM)MIC₉₀ vs. MDR-TB (μM)MIC₉₀ vs. XDR-TB (μM)
1 Adamantyl0.40.070.07
2 Cyclohexyl0.50.140.14
3 tert-Butyl0.60.280.14
4 Isopropyl1.92.21.1
5 Benzyl0.80.550.28
6 Phenyl1.00.70.35

Data sourced from Moraski et al., ACS Medicinal Chemistry Letters, 2011.[1][2]

Table 2: In Vitro Antitubercular Activity of Substituted 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides (Jadhav et al. series)

Compound IDImidazo[1,2-a]pyridine SubstitutionR Group (Amide Substituent)MIC vs. Mtb H37Rv (μg/mL)
5b 6,8-dibromo4-fluorophenyl12.5
5d 6,8-dibromo4-chlorophenyl12.5
5e 6,8-dibromo3-chloro-4-fluorophenyl12.5
5h 6-bromoPhenyl25
5j 6-bromo4-chlorophenyl25
5m 6-bromo3,4-dichlorophenyl50

Data sourced from Jadhav et al., Open Journal of Medicinal Chemistry, 2016.[3]

Cytotoxicity Profile

A crucial aspect of drug development is assessing the selectivity of a compound for its target over host cells. The cytotoxicity of these derivatives is typically evaluated against mammalian cell lines, such as Vero cells (African green monkey kidney epithelial cells). A higher IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity compared to the MIC for antitubercular activity indicates greater selectivity.

Table 3: Cytotoxicity of Selected 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Compound IDCell LineCytotoxicity (IC₅₀ in μM)Selectivity Index (SI = IC₅₀ / MIC₉₀ vs H37Rv)
Moraski et al. Series Vero>128>320 (for compound 1)

Data indicates that the compounds are generally non-cytotoxic at concentrations effective against Mtb.[4]

Mechanism of Action

Recent studies have elucidated that imidazo[1,2-a]pyridine amides, including the 2,7-dimethyl derivatives, target the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, they inhibit the QcrB subunit, which is essential for the oxidative phosphorylation pathway. This inhibition disrupts the proton motive force and leads to a rapid depletion of adenosine triphosphate (ATP), ultimately causing bacterial cell death. This mechanism is consistent with a bacteriostatic effect against replicating bacteria.

Mechanism_of_Action Mechanism of Action of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives cluster_etc Cellular Respiration Compound 2,7-Dimethylimidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit of Cytochrome bcc Complex Compound->QcrB Inhibits ETC Electron Transport Chain (Oxidative Phosphorylation) QcrB->ETC is part of H_gradient Proton Gradient ETC->H_gradient Maintains ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Catalyzes Mtb_death Mycobacterium tuberculosis Death ATP->Mtb_death Depletion leads to

Caption: Inhibition of QcrB by 2,7-dimethylimidazo[1,2-a]pyridine derivatives disrupts the Mtb electron transport chain, leading to ATP depletion and cell death.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration of compounds against M. tuberculosis.

Objective: To determine the lowest concentration of a drug that inhibits 90% of Mtb growth.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds (2,7-dimethylimidazo[1,2-a]pyridine derivatives)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates. Final drug concentrations typically range from 0.015 to 100 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MABA_Workflow MABA Workflow for MIC Determination A Prepare serial dilutions of 2,7-dimethylimidazo[1,2-a]pyridine derivatives in a 96-well plate. B Add M. tuberculosis H37Rv inoculum to each well. A->B C Incubate at 37°C for 5-7 days. B->C D Add Alamar Blue reagent and Tween 80. C->D E Incubate at 37°C for 24 hours. D->E F Read results: Blue = Inhibition, Pink = Growth. E->F G Determine MIC. F->G

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

Vero Cell Cytotoxicity Assay

This assay is used to assess the toxicity of compounds to a mammalian cell line, providing an indication of their potential for in vivo toxicity.

Objective: To determine the concentration of a drug that causes 50% inhibition of Vero cell viability (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Vero cells (African green monkey kidney)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed Vero cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add a viability reagent such as MTT to each well and incubate for a further 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitor Activity

While the broader class of imidazo[1,2-a]pyridines has been explored for activity against various kinases (e.g., PI3K, CDKs), specific SAR studies on 2,7-dimethylimidazo[1,2-a]pyridine derivatives as kinase inhibitors are not extensively reported in the current literature. The primary and most potent biological activity identified for this particular subclass remains their antitubercular effect. Further screening against a panel of kinases could reveal additional therapeutic potentials.

Conclusion

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold, particularly with a 3-carboxamide substitution, represents a promising class of antitubercular agents. SAR studies indicate that lipophilic and bulky substituents on the amide nitrogen, such as adamantyl and cyclohexyl groups, enhance potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. These compounds exhibit a favorable safety profile with low cytotoxicity against mammalian cells. Their mechanism of action via inhibition of the essential QcrB subunit of the cytochrome bcc complex provides a clear rationale for their potent antitubercular effects. This guide summarizes the key data and methodologies to support ongoing drug discovery efforts in this area.

References

Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine analogs, supported by experimental data. While specific cytotoxic data for this compound remains elusive in currently available literature, this guide provides a comprehensive analysis of structurally related compounds, offering valuable insights into the therapeutic potential of this chemical class.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[1][2] This guide will delve into the cytotoxic profiles of several imidazo[1,2-a]pyridine derivatives, presenting their inhibitory concentrations against various cancer cell lines and detailing the experimental protocols used for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic activity of various imidazo[1,2-a]pyridine analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This data, extracted from multiple studies, allows for a direct comparison of the anticancer efficacy of different structural modifications on the imidazo[1,2-a]pyridine core.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 12 2-(nitro)-3-(p-chlorophenyl)-imidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93[2][3]
Compound 18 2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)-imidazo[1,2-a]pyridineB16F10 (Melanoma)14.39 ± 0.04[2]
MCF-7 (Breast)14.81 ± 0.20[2]
Compound 11 2-(indolyl)-3-amino-imidazo[1,2-a]pyridineMCF-7 (Breast)20.47 ± 0.10[2]
Compound 14 2-(tolyl)-3-(p-chlorophenylamino)-imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81[2][3]
IP-5 Not specified in provided textHCC1937 (Breast)45[4][5][6]
IP-6 Not specified in provided textHCC1937 (Breast)47.7[4][5][6]
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridA549 (Lung)50.56[7]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridHepG2 (Liver)51.52[7]
IP-7 Not specified in provided textHCC1937 (Breast)79.6[4][5][6]

Experimental Protocols

The evaluation of the cytotoxic activity of the imidazo[1,2-a]pyridine analogs listed above predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion of cells (e.g., IC50).

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate adhesion Allow cells to adhere overnight cell_seeding->adhesion add_compounds Add varying concentrations of imidazo[1,2-a]pyridine analogs adhesion->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Add solubilizing agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways

Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways. A significant target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

Inhibition of this pathway by imidazo[1,2-a]pyridine analogs can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2] For instance, treatment of cancer cells with some of these compounds has been shown to decrease the phosphorylation of Akt and its downstream target mTOR.[1] This inhibition can, in turn, upregulate the expression of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, and modulate the levels of apoptosis-related proteins such as Bax and caspases.[4][5]

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

References

spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic analysis of imidazo[1,2-a]pyridine isomers, offering a comparative overview of their spectral characteristics. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data to aid in the identification and differentiation of these important heterocyclic compounds.

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold gives rise to various isomers, each potentially exhibiting distinct pharmacological profiles. Therefore, the accurate and unambiguous characterization of these isomers is crucial. This guide focuses on a comparative analysis of imidazo[1,2-a]pyridine isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for various imidazo[1,2-a]pyridine derivatives, providing a basis for isomer differentiation.

Table 1: ¹H NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)
Imidazo[1,2-a]pyridine--------
8-Amino-imidazo[1,2-a]pyridine derivative (12)CDCl₃--6.6 (d)6.8 (t)-9.2 (d)2.8 (s, 3H, CH₃), 4.5 (s, 2H, NH₂)[2]
2-phenylimidazo[1,2-a]pyridin-3-yl derivative (4e)CDCl₃--6.79-6.83 (m)7.17-7.26 (m)-8.92 (d)5.14 (s, 1H), 2.34-2.39 (m, 2H), 2.66-2.70 (m, 2H), 3.73-3.82 (m, 4H)[3]
2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl derivative (4p)CDCl₃--6.80-6.84 (m)7.17-7.21 (m)-9.10 (d)5.01 (s, 1H), 2.26 (s, 3H), 2.26-2.34 (m, 2H), 2.60-2.63 (m, 2H), 3.71-3.79 (m, 4H)[3]
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine (10)DMSO-8.30 (s)-7.44 (dd)7.60-7.65 (m)8.99-8.87 (m)7.96 (dd), 7.90 (dd), 7.77 (td)[4]

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), td (triplet of doublets). Coupling constants (J) are given in Hertz (Hz) where available.

Table 2: ¹³C NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundSolventC-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)Other Signals (ppm)
8-Amino-imidazo[1,2-a]pyridine derivative (12)CDCl₃138.9108.7115.9118.7122.8152.3135.114.1 (CH₃), 129.2, 129.8, 134.0, 134.4[2]
2-phenylimidazo[1,2-a]pyridin-3-yl derivative (4e)CDCl₃145.53118.77112.33124.69117.70-125.8152.61, 66.13, 67.17, 128.10, 128.61, 128.67, 128.76, 129.46, 133.19, 134.48, 137.15, 145.16[3]
2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl derivative (4p)CDCl₃143.92119.79112.21124.74117.57-126.3621.02, 52.70, 66.86, 67.19, 122.23, 127.45, 129.39, 131.03, 131.68, 133.69, 135.58, 137.48, 145.12[3]
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine (10)DMSO143.0111.4127.2106.4126.3-140.5117.9, 123.7, 128.5, 129.2, 130.6, 132.1, 148.8[4]

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Table 3: IR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundSample PrepN-H Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C=C, C=N Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
8-Amino-imidazo[1,2-a]pyridine derivativeKBr disc3312 (NH₂)30601609, 1562, 15252952, 2913 (aliphatic C-H)[2]
General Imidazo[1,2-a]pyridines-3500–3300 (disappearance of primary amide N-H)~3100~1600, ~1450~1370, ~1200 (C-N stretch of imidazole)[5]
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine (10)KBr-3026, 3166-1511, 1366, 1342, 1059, 811, 729[4]

Note: Vibrational frequencies are reported in wavenumbers (cm⁻¹).

Experimental Protocols

The following are generalized experimental methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in ppm, and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: Solid samples are often prepared as potassium bromide (KBr) discs.[2] Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).[3]

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

  • Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.[3]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined. HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of imidazo[1,2-a]pyridine isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Spectra / Isomers Data_Analysis->Comparison Structure Structure Elucidation & Isomer Differentiation Comparison->Structure

Caption: Workflow for Spectroscopic Analysis of Imidazo[1,2-a]pyridine Isomers.

References

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available in vivo data on the anti-cancer efficacy of imidazo[1,2-a]pyridine derivatives reveals promising therapeutic potential, although specific data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine remains unavailable in the current scientific literature. This guide provides a comparative analysis of potent imidazo[1,2-a]pyridine derivatives that have demonstrated significant in vivo anti-tumor activity, offering valuable insights for researchers and drug development professionals.

This guide synthesizes findings from preclinical studies on various substituted imidazo[1,2-a]pyridine compounds, focusing on their performance in xenograft models of cancer. The data presented herein highlights the potential of this chemical scaffold in the development of targeted cancer therapies.

Comparative In Vivo Efficacy of Lead Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have been investigated for their in vivo anti-cancer efficacy. The following table summarizes the performance of key compounds from published studies.

Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[1]
EBC-1 Xenograft100 mg/kg, oral, daily75.0%[1]
MBM-17S Nek2A549 XenograftNot SpecifiedSignificant suppression[2]
MBM-55S Nek2A549 XenograftNot SpecifiedSignificant suppression[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.

Xenograft Model for c-Met Inhibitor 22e
  • Cell Line: EBC-1 human lung cancer cells, which have MET amplification, were used.

  • Animal Model: Female nude mice were used for tumor implantation.

  • Tumor Implantation: EBC-1 cells were subcutaneously injected into the mice.

  • Treatment: When the tumors reached a certain volume, the mice were randomized into vehicle control and treatment groups. Compound 22e (as a methanesulfonic salt) was administered orally once daily.

  • Efficacy Evaluation: Tumor volumes were measured regularly for 21 days. The tumor growth inhibition rate was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight was also monitored to assess toxicity.[1]

General Xenograft Model for Nek2 Inhibitors (MBM-17S and MBM-55S)

While specific details were not fully outlined in the available literature, a general workflow for such studies can be described.

G cluster_0 Pre-clinical In Vivo Efficacy Study start Select Cancer Cell Line culture Cell Culture and Expansion start->culture implant Subcutaneous Implantation in Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat Drug Administration (e.g., Oral Gavage) randomize->treat monitor Tumor Volume and Body Weight Measurement treat->monitor endpoint Study Endpoint (e.g., 21 days) monitor->endpoint analysis Data Analysis and TGI Calculation endpoint->analysis

General workflow for an in vivo xenograft study.

Signaling Pathways

The anti-tumor activity of these imidazo[1,2-a]pyridine derivatives is attributed to their inhibitory effects on specific signaling pathways crucial for cancer cell proliferation and survival.

c-Met Signaling Pathway

Compound 22e is a potent inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth, migration, and invasion. Inhibition of c-Met phosphorylation by compound 22e effectively blocks these oncogenic signals.[1]

G cluster_0 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet p-c-Met cMet->p_cMet autophosphorylation downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) p_cMet->downstream proliferation Cell Proliferation, Survival, and Invasion downstream->proliferation inhibitor Compound 22e inhibitor->p_cMet inhibits

Inhibition of the c-Met signaling pathway by Compound 22e.
Nek2 Signaling Pathway

Compounds MBM-17 and MBM-55 are potent inhibitors of Nek2, a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and mitotic spindle formation. Inhibition of Nek2 leads to cell cycle arrest and apoptosis in cancer cells.[2] The in vivo efficacy of MBM-17S and MBM-55S suggests that targeting Nek2 is a viable strategy for cancer therapy.[2]

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors Targeting PI3Kα and GSK-3β

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the computational evaluation of imidazo[1,2-a]pyridine derivatives as inhibitors of key signaling kinases, supported by experimental data and detailed methodologies.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases. This guide provides a comparative analysis of imidazo[1,2-a]pyridine-based inhibitors targeting two crucial kinases in cellular signaling pathways: Phosphoinositide 3-kinase alpha (PI3Kα) and Glycogen Synthase Kinase-3 beta (GSK-3β). Dysregulation of these kinases is implicated in numerous diseases, most notably cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention.

This analysis synthesizes data from various studies to offer a comparative view of inhibitor performance, integrating both in silico docking data and in vitro experimental results. Detailed experimental protocols for computational docking are provided to facilitate the replication and extension of these findings.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the inhibitory activities (IC50 values) and molecular docking scores of various imidazo[1,2-a]pyridine derivatives against PI3Kα and GSK-3β. These values have been collated from multiple research publications to provide a comparative landscape. It is important to note that direct comparison of docking scores across different studies should be done with caution due to variations in computational methods.

Compound ID Target IC50 (nM) Docking Score (kcal/mol) Reference Study
Compound 35PI3Kα150Not Reported[1]
Compound 9dMCF-7 (PI3K pathway implicated)2350Not Reported[2]
Imidazo[1,2-a]pyridine DerivativeDYRK1A2600Not Reported[3][4]
Imidazo[1,2-a]pyridine DerivativeCLK1700Not Reported[3][4]
Compound 2GSK-3β4Not Reported[5]
Compound 4GSK-3β9Not Reported[5]

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα and Other Kinases.

Compound ID Target IC50 (nM) Docking Score PDB ID Used Reference Study
HB7LTA4HNot Reported-11.237 Kcal/mol3U9W[6]
Original LigandLTA4HNot Reported-6.908 Kcal/mol3U9W[6]
Mol 2B-Raf KinaseNot Reported9.74 (C_score)4MBJ[7]
Mol 1B-Raf KinaseNot Reported6.37 (C_score)4MBJ[7]
Mol 3B-Raf KinaseNot Reported7.56 (C_score)4MBJ[7]

Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Various Targets.

Experimental Protocols: A Guide to Molecular Docking

The following outlines a generalized protocol for performing comparative molecular docking studies, synthesized from methodologies reported in the referenced literature. This protocol is intended to serve as a guide for researchers looking to evaluate the binding potential of imidazo[1,2-a]pyridine inhibitors.

1. Protein Preparation:

  • PDB Structure Retrieval: The three-dimensional crystal structures of the target proteins, PI3Kα and GSK-3β, are retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 4JPS, 7K71, and 8TS9 for PI3Kα, and 1PYX, 5K5N, 6TCU, and 6H0U for GSK-3β.[8][9][10][11][12][13]

  • Structure Refinement: The retrieved protein structures are prepared by removing water molecules and any co-crystallized ligands.[10] Hydrogen atoms are added, and any missing side chains or loops are built and refined using tools such as the Protein Preparation Wizard in Maestro (Schrödinger) or similar modules in other software packages.[11] The protein structure is then energy minimized using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations).[11]

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the imidazo[1,2-a]pyridine inhibitors are sketched using a chemical drawing tool and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field to obtain a low-energy conformation.

3. Molecular Docking:

  • Grid Generation: A docking grid is generated around the active site of the prepared protein. The active site is typically defined by selecting the co-crystallized ligand or key catalytic residues.

  • Docking Simulation: The prepared ligands are docked into the defined active site of the protein using a docking program such as AutoDock, Glide, or GOLD.[8][14] The docking process explores various possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

4. Post-Docking Analysis:

  • Binding Mode Visualization: The best-ranked docking poses are visualized to analyze the specific interactions between the inhibitor and the active site residues of the kinase.

  • Comparative Analysis: The docking scores and binding modes of different imidazo[1,2-a]pyridine derivatives are compared to understand the structure-activity relationships (SAR) and identify key structural features that contribute to potent inhibition.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical workflow for comparative docking studies.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Nuclear Translocation

Caption: The Wnt/β-catenin signaling pathway, where GSK-3β plays a crucial inhibitory role.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ProteinPrep Protein Preparation (PDB Retrieval, Refinement) GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Minimization) Docking Molecular Docking (Ligand into Protein) LigandPrep->Docking GridGen->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis Binding Mode Analysis (Interactions) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

References

Navigating the Kinome: A Comparative Analysis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for selective and potent kinase inhibitors is a paramount challenge. This guide provides a comparative analysis of the cross-reactivity profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, a representative of the promising imidazo[1,2-a]pyridine class of kinase inhibitors. Due to the limited publicly available data on this specific compound, this guide will leverage data from a closely related analogue with a known primary target, p38 Mitogen-Activated Protein Kinase (MAPK), to provide a representative comparison with other established kinase inhibitors.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of kinase inhibition, this heterocyclic system has demonstrated significant potential, with derivatives targeting a range of kinases including p38 MAP kinase, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[2][3][4] Understanding the selectivity and off-target effects of these compounds is critical for their development as therapeutic agents.

Comparative Kinase Selectivity Profile

To illustrate the cross-reactivity profile of an imidazo[1,2-a]pyridine-based inhibitor, we present a hypothetical dataset based on known selectivity profiles of similar compounds targeting p38 MAPK. This is compared with two alternative p38 MAPK inhibitors with different core scaffolds: a pyridinylimidazole derivative and a pyrimidinyl-aniline based compound. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.

Kinase TargetThis compound (Hypothetical Data)Pyridinylimidazole Derivative (Alternative 1)Pyrimidinyl-aniline Derivative (Alternative 2)
p38α (Primary Target) >95% >95% >95%
p38β85%90%80%
JNK140%55%30%
ERK2<10%15%<5%
CDK225%30%10%
VEGFR215%20%5%
EGFR<5%10%<2%
Src35%45%20%
Lck30%40%15%
MK270%75%65%

This table presents hypothetical data for this compound for illustrative purposes, based on the known behavior of similar imidazo[1,2-a]pyridine-based p38 MAPK inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is a crucial step in its preclinical development. Several robust methodologies are employed for this purpose, with kinome scanning being a widely adopted approach.

Kinome Scanning Assay

Objective: To determine the selectivity of a test compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: The test compound, in this case, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired screening concentrations.

  • Kinase Panel: A diverse panel of purified, active human kinases is utilized. This panel should ideally represent all major branches of the human kinome.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a generic or specific substrate by each kinase in the panel. A common method involves a competition binding assay where the test compound competes with a known, labeled ligand for the ATP-binding site of the kinase.

  • Data Acquisition: The amount of bound labeled ligand is quantified, often using techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or quantitative mass spectrometry.

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. The results are often visualized as a dendrogram or a "kinome map" to provide a comprehensive overview of the compound's selectivity.

Signaling Pathway and Experimental Workflow

The primary target of our representative imidazo[1,2-a]pyridine inhibitor is p38 MAPK, a key regulator of cellular responses to inflammatory cytokines and environmental stress.

p38_MAPK_pathway cluster_inhibitor Inhibitor Action Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Cell_Cycle Cell Cycle Regulation MK2->Cell_Cycle Inflammation Inflammation Gene Expression Transcription_Factors->Inflammation Inhibitor 3-Bromo-2,7-dimethyl- imidazo[1,2-a]pyridine Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of the compound.

The workflow for evaluating the cross-reactivity of a novel kinase inhibitor like this compound typically follows a structured process.

experimental_workflow Compound Test Compound Synthesis (this compound) Primary_Assay Primary Target Assay (e.g., p38 MAPK activity) Compound->Primary_Assay Kinome_Scan Broad Kinome Screen (e.g., 400+ kinases) Primary_Assay->Kinome_Scan If potent Dose_Response Dose-Response Curves for Hits Kinome_Scan->Dose_Response Identify off-targets Cellular_Assays Cellular Target Engagement & Off-Target Validation Dose_Response->Cellular_Assays Data_Analysis Data Analysis & Selectivity Profiling Cellular_Assays->Data_Analysis

Caption: A typical experimental workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

While specific experimental data for this compound remains to be publicly disclosed, the analysis of its core scaffold and related compounds suggests its potential as a kinase inhibitor, likely targeting pathways such as p38 MAPK. The comparative data and experimental protocols presented in this guide offer a framework for researchers to evaluate the selectivity of this and other novel kinase inhibitors. A thorough understanding of a compound's cross-reactivity profile is indispensable for advancing the development of targeted and safe therapeutics. As more data on this specific compound becomes available, a more direct and precise comparison will be possible.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Due to the absence of a dedicated SDS, the hazard profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine must be inferred from analogous compounds. Brominated pyridines are generally classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 1: Summary of Potential Hazards Based on Structurally Similar Compounds

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Causes skin irritationSkin IrritationWear protective gloves. Avoid contact with skin.[2]
Causes serious eye irritationEye IrritationWear eye protection. Avoid contact with eyes.
May cause respiratory irritationSpecific Target Organ ToxicityAvoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for halogenated organic waste. The primary goal is to prevent its release into the environment and to ensure the safety of laboratory personnel.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][6][7]

  • Do not mix this compound waste with non-halogenated, acidic, basic, or other reactive waste streams.[5]

2. Container Selection:

  • Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.

  • The container must be in good condition, free from leaks or cracks.

3. Waste Collection:

  • Solid Waste: Collect any solid residues of this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in the designated halogenated waste container.

  • Liquid Waste: If the compound is in solution, collect the liquid waste in a designated "Halogenated Organic Liquid Waste" container.

  • Empty Containers: Triple rinse the original container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as halogenated liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic, depending on institutional policies.

4. Labeling:

  • Clearly label the waste container with "Halogenated Organic Waste" and list the full chemical name: "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Affix the appropriate hazard symbols (e.g., harmful, irritant).

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat sources or incompatible materials.[8][9]

  • Ensure the storage area is secure and accessible only to authorized personnel.

6. Final Disposal:

  • Arrange for the collection of the halogenated waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal. Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start This compound Waste is_solid Is the waste solid or a contaminated solid? start->is_solid solid_container Place in labeled 'Halogenated Solid Waste' container is_solid->solid_container Yes is_container Is it an empty container? is_solid->is_container No (Liquid) storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container Place in labeled 'Halogenated Liquid Waste' container is_container->liquid_container No rinse Triple rinse with appropriate solvent is_container->rinse Yes liquid_container->storage rinsate_disposal Collect rinsate as halogenated liquid waste rinse->rinsate_disposal container_disposal Dispose of rinsed container per institutional policy rinse->container_disposal rinsate_disposal->liquid_container ehs_pickup Arrange for EHS pickup storage->ehs_pickup

References

Personal protective equipment for handling 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.
Face ShieldRecommended when there is a risk of splashing or explosion.[1]
Hand Protection Disposable GlovesNitrile or neoprene gloves should be worn. Double gloving is recommended.[2]
Body Protection Lab CoatA flame-resistant lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2]
Protective ClothingLong pants and closed-toe shoes are mandatory.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood.
RespiratorIf a fume hood is not available or if there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[3]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the potential hazards and emergency procedures.

  • Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Dispensing: When weighing or transferring the compound, use spark-proof tools and take precautions against static discharge.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[2]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

  • Security: Store in a locked cabinet or a restricted-access area.[3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal:

  • Containerization: All waste materials, including contaminated PPE and absorbent materials, must be placed in a clearly labeled, sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the step-by-step process for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh and transfer the chemical B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Segregate and label all waste E->F G Dispose of waste according to institutional guidelines F->G I In case of exposure, seek immediate medical attention H In case of spill, follow spill response protocol

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。